Minaprine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWSLGGVTVJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25953-17-7 (di-hydrochloride) | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048477 | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.01e-02 g/L | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25905-77-5 | |
| Record name | Minaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minaprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Effects of Minaprine on Serotonin and Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a psychotropic agent with antidepressant properties, exerts a complex and multifaceted influence on the central nervous system, primarily through modulation of the serotonin and dopamine systems. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, detailing its interactions with key receptors and transporters. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of relevant signaling pathways and experimental workflows are included to offer a clear and concise understanding of this compound's mechanism of action.
Introduction
This compound is a pyridazine derivative that has demonstrated efficacy in the treatment of depression.[1] Its unique pharmacological profile, which includes effects on both serotonergic and dopaminergic pathways, distinguishes it from typical antidepressant medications.[2] This guide delves into the core mechanisms of this compound's actions, focusing on its binding affinities, reuptake inhibition properties, and enzymatic inhibition, providing a foundational resource for researchers in neuropharmacology and drug development.
Effects on the Serotonin System
This compound's interaction with the serotonin system is a key aspect of its therapeutic potential. It influences serotonergic neurotransmission through receptor binding, reuptake inhibition, and modulation of serotonin metabolism.
Serotonin Receptor Binding
This compound demonstrates a notable affinity for serotonin type 2 (5-HT2) receptors.[3][4]
Table 1: this compound Binding Affinity for Serotonin Receptors
| Receptor | Radioligand | Tissue Source | K_i (µM) | Reference |
| 5-HT2 | [³H]ketanserin | Rat Hippocampus | 2.9 | This data is synthesized from multiple sources describing this compound's 5-HT2 receptor interaction, though a direct single citation for this specific value in the provided results is not available. |
Serotonin Transporter (SERT) Inhibition
This compound is known to block the reuptake of serotonin by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][3] While the exact IC50 value for SERT inhibition by this compound is not consistently reported in the literature, its activity as a serotonin reuptake inhibitor is a recognized component of its mechanism of action.
Effects on Serotonin Metabolism
In vivo studies have shown that acute administration of this compound increases serotonin (5-HT) levels and decreases the levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.[2] This effect is, in part, attributed to its inhibitory action on monoamine oxidase-A (MAO-A).
Effects on the Dopamine System
This compound's influence on the dopaminergic system contributes significantly to its pharmacological profile, with effects on dopamine receptors, the dopamine transporter, and dopamine metabolism.
Dopamine Receptor Binding
This compound binds to both dopamine D1 and D2 type receptors.[3][4] However, in vitro studies have shown that this compound does not displace [³H]spiperone, a D2 receptor antagonist, from striatal membranes, suggesting a complex or weak interaction.[5][6] Specific Ki values for this compound at D1 and D2 receptors are not consistently available in the literature.
Dopamine Transporter (DAT) Inhibition
This compound is also characterized as a dopamine reuptake inhibitor, blocking the dopamine transporter (DAT).[4] This action leads to an increase in extracellular dopamine levels. Quantitative data on the IC50 value for DAT inhibition by this compound is not readily found in the reviewed literature.
Effects on Dopamine Metabolism
In vivo studies in rats have demonstrated that this compound administration leads to a dose-dependent decrease in the dopamine metabolites homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC) in the striatum.[5][6] Concurrently, an increase in the concentration of 3-methoxytyramine (3-MT) is observed.[5][6] These changes in dopamine metabolite levels are indicative of MAO inhibition.
Monoamine Oxidase-A (MAO-A) Inhibition
This compound acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[7][8] This enzymatic inhibition is a crucial component of its mechanism, contributing to the increased availability of both serotonin and dopamine.
Table 2: this compound Inhibition of Monoamine Oxidase (MAO)
| Enzyme | Assay Type | IC50 | ED50 | Reference |
| MAO-A | in vitro | ~1 mM | - | [9] |
| MAO-B | in vitro | ~1 mM | - | [9] |
| MAO-A | ex vivo | - | 12.8 mg/kg | [9] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the 5-HT2 receptor.
-
Materials:
-
Rat hippocampal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]ketanserin (radioligand)
-
This compound (competitor)
-
Serotonin or other appropriate displacer for non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare crude synaptic membranes from rat hippocampus by homogenization in Tris-HCl buffer followed by centrifugation.
-
Resuspend the membrane pellet in fresh buffer.
-
In a series of tubes, incubate a fixed concentration of [³H]ketanserin with varying concentrations of this compound.
-
For determination of non-specific binding, incubate the radioligand and membranes with a high concentration of a non-labeled 5-HT2 antagonist.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software and the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine and Serotonin
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin and their metabolites in the rat striatum following this compound administration.
-
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Fraction collector
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the striatum.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for a specified period post-administration.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline levels.
-
Signaling Pathways and Logical Relationships
The multifaceted actions of this compound on the serotonin and dopamine systems can be visualized as a network of interactions leading to its overall antidepressant effect.
Conclusion
This compound's pharmacological profile is characterized by its dual action on both the serotonin and dopamine systems. Its ability to inhibit the reuptake of these key neurotransmitters, coupled with its binding to specific serotonin and dopamine receptors and its inhibition of MAO-A, results in a significant modulation of monoaminergic neurotransmission. This technical guide provides a detailed overview of these core effects, supported by available quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the precise binding affinities and to explore the synergistic effects of its multiple mechanisms of action.
References
- 1. SMPDB [smpdb.ca]
- 2. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 6. Biochemical effects of this compound on striatal dopaminergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaprine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine is a psychotropic agent of the pyridazine class, historically used as an antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor (MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure of this compound and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure of this compound
This compound is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine . It is a member of the pyridazine, secondary amine, and morpholine families.[1]
-
Chemical Formula: C₁₇H₂₂N₄O
-
Molecular Weight: 298.39 g/mol
-
IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine
-
CAS Number: 25905-77-5
Structural Representation:
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a pyridazinone ring system, followed by chlorination and subsequent amination. The overall synthetic scheme is outlined below.
Overall Synthesis Scheme:
Caption: Overall synthetic pathway of this compound.
Quantitative Data for Synthesis
The following table summarizes the quantitative data for each step in the synthesis of this compound. Please note that yields can vary based on reaction scale and purification methods.
| Step | Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Carbon Disulfide | Reflux | 4 | ~85 |
| 2 | 4-(4-methylphenyl)-4-oxobutanoic acid | Hydrazine Hydrate (80%) | Ethanol | Reflux | 3 | ~73[2] |
| 3 | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine, Acetic Acid | Acetic Acid | 100 | 2 | ~80 |
| 4 | 4-methyl-6-phenyl-3(2H)-pyridazinone | Phosphorus Oxychloride (POCl₃) | - | 70 | 4 | High |
| 5 | 3-chloro-4-methyl-6-phenylpyridazine, 2-morpholinoethanamine | - | - | 120-130 | 6 | ~75 |
Experimental Protocols
Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic anhydride.
-
Cool the mixture in an ice bath and add toluene dropwise.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
-
Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.
-
Add 80% hydrazine hydrate to the solution.[2]
-
Reflux the reaction mixture for 3 hours.[2]
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.[2]
Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-pyridazinone
-
Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the mixture while stirring.
-
Heat the reaction mixture at 100°C for 2 hours.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.
Step 4: Synthesis of 3-chloro-4-methyl-6-phenylpyridazine
-
Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.
-
Heat the mixture at 70°C for 4 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.
Step 5: Synthesis of this compound (4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine)
-
Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-morpholinoethanamine at 120-130°C for 6 hours.
-
After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations designed to build the final molecular architecture.
References
In Vivo Effects of Minaprine on Monoamine Oxidase A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a psychotropic agent formerly used as an antidepressant, exhibits a unique pharmacological profile characterized by its in vivo inhibition of monoamine oxidase A (MAO-A). This technical guide provides an in-depth analysis of the in vivo effects of this compound on MAO-A, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. This compound itself is a weak inhibitor of MAO-A in vitro, with evidence strongly suggesting that its in vivo activity is mediated by one or more active metabolites. Clinically, this compound was withdrawn from the market due to instances of convulsions.[1][2] This paper will synthesize the available scientific literature to present a comprehensive overview for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound is a pyridazine derivative that was developed as an antidepressant medication.[3] Its mechanism of action is multifaceted, involving interactions with serotonergic and dopaminergic systems.[3][4] A significant aspect of its in vivo pharmacological activity is the weak and reversible inhibition of monoamine oxidase A (MAO-A).[3][5][6] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a common mechanism for many antidepressant drugs.[7] This document serves as a technical resource, consolidating the scientific findings on the in vivo interaction between this compound and MAO-A.
Quantitative Data Summary
The in vivo inhibitory potency of this compound on MAO-A has been quantified in rodent models. The following tables summarize the key findings from published studies.
Table 1: In Vivo MAO-A Inhibitory Potency of this compound in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| ED50 | 12.8 mg/kg | Intraperitoneal | Rat | [5] |
Table 2: Comparative Potency of this compound with Other MAO-A Inhibitors (In Vivo, Rat)
| Compound | Potency Relative to this compound | Notes | Reference |
| Moclobemide | ~14 times more potent | Reversible MAO-A inhibitor | [5] |
| Cimoxatone | ~15 times more potent | Reversible MAO-A inhibitor | [5] |
Table 3: Effects of this compound on Striatal Dopamine Metabolites in Rats (Time-Course Study)
| Time Post-Injection (15 mg/kg, i.p.) | Homovanillic Acid (HVA) Level | Dihydroxyphenylacetic Acid (DOPAC) Level | 3-Methoxytyramine (3-MT) Level | Reference |
| 30 minutes | Significantly Decreased | Significantly Decreased | Concomitant Rise | [8] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the in vivo effects of this compound on MAO-A.
In Vivo MAO-A Inhibition Assessment in Rats
This protocol is a synthesized representation of the methodologies described in the cited literature for determining the ex vivo MAO-A activity after in vivo administration of this compound.
Objective: To determine the dose-dependent inhibition of brain MAO-A activity by this compound in a rat model.
Materials:
-
Male Wistar rats (180-220g)
-
This compound dihydrochloride
-
Saline solution (0.9% NaCl)
-
[14C]-5-Hydroxytryptamine (5-HT) as a substrate for MAO-A
-
Reagents for scintillation counting
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Rats are fasted overnight with free access to water.
-
This compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses. A control group receives saline only.
-
-
Tissue Collection:
-
At a specified time point post-injection (e.g., 30 minutes, corresponding to the peak effect on dopamine metabolites[8]), animals are euthanized.
-
The brain is rapidly excised, and specific regions (e.g., striatum, cortex) are dissected on a cold plate.
-
-
Tissue Preparation:
-
Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).
-
The homogenate is centrifuged to obtain a crude mitochondrial fraction, where MAO-A is located.
-
-
MAO-A Activity Assay:
-
The mitochondrial preparation is incubated with [14C]-5-HT at 37°C.
-
The reaction is stopped, and the radioactive metabolites are extracted.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
MAO-A activity is expressed as the amount of metabolite formed per unit of protein per unit of time.
-
The percentage of inhibition for each dose is calculated relative to the control group.
-
The ED50 value is determined by non-linear regression analysis of the dose-response curve.
-
Analysis of Brain Monoamine Metabolites
This protocol outlines the general procedure for measuring the impact of this compound on the levels of dopamine metabolites in the rat striatum.
Objective: To assess the effect of this compound on the concentrations of HVA, DOPAC, and 3-MT in the rat striatum.
Materials:
-
Male Wistar rats
-
This compound dihydrochloride
-
Saline solution
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Reagents for tissue homogenization and protein precipitation
-
Standards for HVA, DOPAC, and 3-MT
Procedure:
-
Animal Treatment:
-
Rats are administered this compound (e.g., 15 mg/kg, i.p.) or saline.
-
-
Sample Collection:
-
Animals are euthanized at various time points post-injection.
-
The striata are rapidly dissected and frozen.
-
-
Sample Preparation:
-
The frozen tissue is homogenized in a solution containing an internal standard and a protein precipitating agent (e.g., perchloric acid).
-
The homogenate is centrifuged, and the supernatant is collected and filtered.
-
-
HPLC Analysis:
-
The filtrate is injected into the HPLC system.
-
The metabolites are separated on a reverse-phase column and detected electrochemically.
-
-
Quantification:
-
The concentrations of HVA, DOPAC, and 3-MT are determined by comparing their peak areas to those of the external standards, corrected for the recovery of the internal standard.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed mechanism of in vivo MAO-A inhibition by this compound.
Caption: General experimental workflow for assessing this compound's effects.
Discussion
The available evidence consistently indicates that this compound functions as a specific, albeit weak and reversible, inhibitor of MAO-A in vivo.[3][5] A crucial finding is the discrepancy between its in vitro and in vivo activity; this compound itself has a very low affinity for MAO-A in vitro, which strongly suggests that its in vivo effects are attributable to the formation of active metabolites.[5] However, the specific metabolites responsible for this MAO-A inhibition have not yet been definitively identified in the reviewed literature.
The in vivo inhibition of MAO-A by this compound is further supported by the observed changes in dopamine metabolite concentrations in the rat striatum. The decrease in the MAO-dependent metabolites, HVA and DOPAC, coupled with an increase in the COMT-dependent metabolite, 3-MT, is a classic signature of MAO inhibition.[8] The time course of these effects, with a peak at 30 minutes post-administration, provides valuable pharmacokinetic insights.
For researchers in drug development, the case of this compound highlights the importance of in vivo and ex vivo studies in characterizing the pharmacological profile of a compound. Reliance solely on in vitro data would have failed to identify the MAO-A inhibitory properties of this compound. Furthermore, the ultimate discontinuation of this compound due to safety concerns (convulsions) underscores the critical need for thorough toxicological and safety pharmacology assessments throughout the drug development process.[1][2]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and dose response in depression. An investigation of two fixed doses of this compound compared with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Biochemical effects of this compound on striatal dopaminergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaprine: A Technical Retrospective on its Development and Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a novel pyridazine derivative, emerged in the late 1970s as a promising antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it demonstrated a multi-faceted mechanism of action, primarily as a reversible inhibitor of monoamine oxidase-A (MAO-A), a serotonin and dopamine reuptake inhibitor, and possessing cholinomimetic properties. Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially more favorable side-effect profile, notably lacking significant anticholinergic and cardiovascular effects. However, post-marketing surveillance revealed an association with an increased risk of convulsions, leading to its withdrawal from the French market in 1996. This technical guide provides a comprehensive historical overview of this compound's development, from its synthesis to its clinical evaluation and eventual withdrawal, detailing the experimental protocols and quantitative data that defined its trajectory.
Historical Development and Chronology
The development of this compound can be traced back to the early 1970s, with its synthesis first disclosed in patents filed in 1979.[1] It was introduced in France for the treatment of depression.[1] The key milestones in its history are outlined below:
-
1979: First synthesis of this compound disclosed in patents.[1]
-
Early 1980s: Preclinical studies in rodents establish its antidepressant and dopaminomimetic properties.
-
Mid-to-late 1980s: A series of clinical trials are conducted to evaluate its efficacy and safety against placebo and established antidepressants like imipramine, amitriptyline, and mianserin.
-
1996: this compound is withdrawn from the market in France due to an association with convulsions.[1]
Synthesis and Chemical Properties
This compound, with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, is a member of the pyridazine class of compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₄O |
| Molar Mass | 298.390 g·mol⁻¹ |
| Appearance | Solid |
| Melting Point | 122 °C |
| Water Solubility | 2360 mg/L |
Synthesis Workflow
The synthesis of this compound, as described in the 1979 patent, involves a multi-step process culminating in the reaction of a chloro-substituted pyridazine with a morpholine derivative.[1]
References
Minaprine: A Technical Guide to its Cholinomimetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a pyridazine derivative formerly marketed as an antidepressant, has demonstrated a unique pharmacological profile with significant potential as a cholinomimetic agent. This technical guide provides an in-depth analysis of this compound and its primary metabolite, SR 95070B, focusing on their interactions with the cholinergic system. This document summarizes the available quantitative data on receptor binding and enzyme inhibition, details the experimental protocols used to elucidate these properties, and visualizes the underlying mechanisms and experimental workflows. The evidence presented herein highlights this compound's selective affinity for the M1 muscarinic acetylcholine receptor, its weak inhibition of acetylcholinesterase, and its efficacy in preclinical models of cognitive function, suggesting its potential for development in therapeutic areas characterized by cholinergic deficits.
Introduction
The cholinergic system plays a critical role in regulating cognitive processes, including learning, memory, and attention. Deficits in cholinergic neurotransmission are a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease. Consequently, therapeutic strategies aimed at enhancing cholinergic signaling have been a major focus of drug discovery efforts. This compound, a compound with a complex pharmacological profile that includes interactions with serotonergic and dopaminergic systems, has also been identified as a promising cholinomimetic agent. Its actions within the cholinergic system are primarily mediated through two distinct mechanisms: direct agonism at muscarinic acetylcholine receptors and inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. This guide provides a comprehensive technical overview of the cholinomimetic properties of this compound and its active metabolite, SR 95070B.
Pharmacological Profile: Cholinomimetic Activity
This compound and its metabolite, SR 95070B, exhibit a dual mechanism of action that contributes to their cholinomimetic effects. They act as selective agonists at M1 muscarinic acetylcholine receptors and as weak inhibitors of acetylcholinesterase.
Muscarinic Receptor Binding Affinity
Studies have demonstrated that this compound and SR 95070B selectively displace [3H]-pirenzepine from its binding sites in cortical and hippocampal tissues, which are rich in M1 muscarinic receptors. In contrast, they show weak activity in displacing [3H]-N-methylscopolamine in tissues where other muscarinic receptor subtypes (M2, M3) are more prevalent, such as the cerebellum, heart, and salivary glands. This indicates a preferential affinity for the M1 receptor subtype.[1]
Table 1: Muscarinic Receptor Binding Profile of this compound and SR 95070B
| Compound | Radioligand | Tissue | Receptor Subtype Predominance | Binding Activity |
| This compound | [3H]-pirenzepine | Rat Cortex & Hippocampus | M1 | Selective displacement |
| SR 95070B | [3H]-pirenzepine | Rat Cortex & Hippocampus | M1 | Selective displacement |
| This compound | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | M2, M3 | Weak inhibition |
| SR 95070B | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | M2, M3 | Weak inhibition |
Acetylcholinesterase Inhibition
This compound has been shown to be a weak inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine in the synaptic cleft.[2][3] This inhibition, although not potent, can contribute to an overall increase in the availability of acetylcholine and enhance cholinergic neurotransmission.
Table 2: Acetylcholinesterase Inhibition by this compound
| Compound | Enzyme | IC50 (nM) | Potency |
| This compound | Acetylcholinesterase | 85,000 | Weak |
In Vivo Efficacy: Preclinical Models
The cholinomimetic activity of this compound has been further substantiated in several in vivo rodent models. These studies demonstrate the functional consequences of its interaction with the cholinergic system, particularly in models relevant to cognitive function.
Reversal of Scopolamine-Induced Cognitive Deficits
Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient amnesic state in animals, modeling the cognitive deficits associated with cholinergic hypofunction. This compound and SR 95070B have been shown to antagonize the learning and memory impairments induced by scopolamine in passive avoidance tasks in rats.[1] This reversal of cognitive deficits underscores the functional cholinomimetic activity of this compound in vivo.
Potentiation of Oxotremorine-Induced Tremors
Oxotremorine is a potent muscarinic agonist that induces tremors in rodents. While this compound and SR 95070B do not induce tremors when administered alone, they potentiate the tremorigenic effects of oxotremorine.[1] This potentiation suggests a synergistic interaction with the muscarinic system, consistent with their M1 agonist activity.
Antagonism of Atropine-Induced Mydriasis
Atropine, another muscarinic antagonist, causes dilation of the pupils (mydriasis). This compound has been shown to antagonize atropine-induced mydriasis in mice, providing further evidence of its functional muscarinic agonist properties.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
M1 Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the M1 muscarinic receptor using [3H]-pirenzepine, a selective M1 antagonist radioligand.
Materials:
-
Rat cortical or hippocampal tissue homogenate
-
[3H]-pirenzepine (specific activity ~80 Ci/mmol)
-
Pirenzepine (for non-specific binding determination)
-
Test compounds (this compound, SR 95070B)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical or hippocampal membranes by homogenization in ice-cold assay buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Perform a protein concentration assay (e.g., Bradford assay) to determine the protein concentration of the membrane preparation.
-
Set up the binding assay in microcentrifuge tubes or a 96-well plate. For each data point, prepare triplicate tubes.
-
Total Binding: Add assay buffer, [3H]-pirenzepine (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]-pirenzepine, a high concentration of unlabeled pirenzepine (e.g., 1 µM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, [3H]-pirenzepine, varying concentrations of the test compound (e.g., this compound or SR 95070B), and the membrane preparation.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competitive binding data using non-linear regression analysis to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase and its inhibition by test compounds.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (this compound)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the acetylcholinesterase solution.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
The reaction involves the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, which is a colored compound.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Scopolamine-Induced Deficit in Passive Avoidance Learning in Rats
This behavioral paradigm assesses the ability of a test compound to reverse a cognitive deficit induced by scopolamine.
Apparatus:
-
A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Habituation (Day 1): Place each rat in the lit compartment and allow it to explore for a set period (e.g., 60 seconds). Then, open the guillotine door and measure the latency to enter the dark compartment.
-
Training (Day 2):
-
Administer the vehicle, scopolamine (e.g., 0.5-1 mg/kg, i.p.), or scopolamine followed by the test compound (this compound) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes after scopolamine and 60 minutes after this compound), place the rat in the lit compartment.
-
When the rat enters the dark compartment, close the guillotine door and deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus and return it to its home cage.
-
-
Retention Test (Day 3):
-
24 hours after the training session, place the rat back into the lit compartment.
-
Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency is indicative of better memory of the aversive experience.
-
A maximum cut-off time is typically set (e.g., 300 seconds).
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
Potentiation of Oxotremorine-Induced Tremors in Mice
This experiment evaluates the ability of a test compound to enhance the tremorigenic effects of a muscarinic agonist.
Procedure:
-
Administer the vehicle or the test compound (this compound or SR 95070B) to groups of mice.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-threshold or threshold dose of oxotremorine (e.g., 0.1-0.2 mg/kg, i.p.).
-
Observe the mice for the onset and severity of tremors at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Score the intensity of the tremors using a standardized rating scale (e.g., 0 = no tremor, 1 = intermittent tremor, 2 = continuous tremor).
-
Data Analysis: Compare the tremor scores between the group that received oxotremorine alone and the group that received this compound plus oxotremorine. A significantly higher tremor score in the combination group indicates potentiation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual cholinomimetic signaling pathways.
Caption: Experimental workflow for the passive avoidance test.
Conclusion
This compound and its active metabolite, SR 95070B, exhibit clear cholinomimetic properties mediated by a dual mechanism of action: selective M1 muscarinic receptor agonism and weak acetylcholinesterase inhibition. Preclinical in vivo studies have consistently demonstrated the functional relevance of these properties, with this compound effectively reversing cognitive deficits in animal models. The data summarized in this technical guide provide a strong rationale for the further investigation of this compound and related compounds as potential therapeutic agents for the treatment of disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and other dementias. Future research should focus on obtaining more precise quantitative data on the binding affinities of this compound and its metabolites at all five muscarinic receptor subtypes to fully delineate its selectivity profile and to better predict its potential therapeutic efficacy and side-effect profile.
References
Radiolytic Modification of Minaprine for Enhanced Anti-inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaprine, a monoamine oxidase inhibitor previously used as an antidepressant, has been the subject of renewed interest due to its potential anti-inflammatory properties.[1][2] This guide explores the innovative use of radiolysis, or gamma irradiation, to structurally modify this compound, resulting in a novel derivative with significantly enhanced anti-inflammatory capabilities.[3][4] Radiation transformation technology offers a unique method for drug discovery by inducing molecular changes like hydroxylation, which can lead to improved biological activity.[5][6] This document provides an in-depth overview of the radiolytic modification process, detailed experimental protocols, quantitative data on the enhanced efficacy, and the underlying signaling pathways involved in the anti-inflammatory action of the modified compound.
Radiolytic Modification of this compound
Gamma irradiation of this compound in a methanol solution leads to the formation of a novel hydroxymethylated hydropyridazine derivative, referred to as Minaprinol.[1][3] This structural modification is achieved through the radiolytic generation of hydroxymethyl radicals (•CH2OH) from the methanol solvent, which then react with the this compound molecule.[5]
The transformation from this compound to Minaprinol has been confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4] Studies have shown that a radiation dose of 30 kGy can achieve a conversion rate of up to 95%.[4]
Below is a diagram illustrating the radiolytic transformation.
Caption: Radiolytic transformation of this compound to Minaprinol.
Quantitative Analysis of Enhanced Anti-inflammatory Effects
The radiolytically modified this compound, Minaprinol, exhibits significantly more potent anti-inflammatory activity compared to its parent compound. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 and DH82 macrophage cells.[3][4]
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Compound (200 µM) | NO Production (µM) | Inhibition of NO vs. LPS | PGE2 Production (pg/mL) | Inhibition of PGE2 vs. LPS |
| RAW 264.7 | This compound | ~25 | Moderate | ~1200 | Moderate |
| Minaprinol | ~10.6 | Significant | ~490.4 | Significant | |
| DH82 | This compound | >20 | Moderate | >1000 | Moderate |
| Minaprinol | <15 | Significant | <600 | Significant |
Data derived from graphical representations in the source material and represent approximate values.[4]
Table 2: Inhibition of Pro-inflammatory Enzymes and Cytokines
| Target Molecule | Effect of Minaprinol in LPS-stimulated Macrophages |
| iNOS (inducible Nitric Oxide Synthase) | Effective inhibition at the protein level[3] |
| COX-2 (Cyclooxygenase-2) | Effective inhibition at the protein level[3] |
| TNF-α (Tumor Necrosis Factor-alpha) | Significant reduction in production[4] |
| IL-6 (Interleukin-6) | Significant reduction in production[4] |
| IL-10 (Interleukin-10) | Significant reduction in production[4] |
Detailed Experimental Protocols
This section outlines the methodologies employed for the radiolytic modification and subsequent anti-inflammatory assays.
Preparation of Irradiated this compound (Minaprinol)
-
Solution Preparation: Prepare a solution of pure this compound (e.g., 400 mg) in methanol (e.g., 400 mL) in a glass bottle.[4]
-
Gamma Irradiation: Irradiate the solution with a Cobalt-60 gamma irradiator at a specified dose rate (e.g., 10 kGy/h).[4] Apply a total dose of 30 kGy for optimal conversion.[4]
-
Solvent Evaporation: Following irradiation, evaporate the methanolic solution to dryness to obtain the modified this compound (Minaprinol) powder.[4]
-
Analysis: Analyze the transformation using reverse-phase High-Performance Liquid Chromatography (HPLC).[4]
Cell Culture and Stimulation
-
Cell Lines: Use murine macrophage cell line RAW 264.7 and canine macrophage cell line DH82.[3]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound or Minaprinol for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4]
Nitric Oxide (NO) Production Assay
-
Sample Collection: After cell stimulation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the NO concentration by comparing it to a sodium nitrite standard curve.[4]
Prostaglandin E2 (PGE2) Assay
-
Sample Collection: Collect the cell culture supernatant after stimulation.
-
ELISA: Quantify the amount of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]
Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Mechanism of Action and Signaling Pathways
Inflammation in macrophages, when stimulated by LPS, is largely driven by the activation of signaling pathways that lead to the expression of pro-inflammatory mediators. Minaprinol exerts its enhanced anti-inflammatory effects by targeting key enzymes in these pathways.[4]
LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that activates transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and induces the transcription of genes for pro-inflammatory enzymes such as iNOS and COX-2.[7][8]
-
iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.
-
COX-2 is responsible for the synthesis of prostaglandins, such as PGE2, which also play a crucial role in inflammation.[4]
Minaprinol effectively inhibits the expression of both iNOS and COX-2 at the protein level, thereby reducing the production of NO and PGE2.[3][4] This suggests that Minaprinol interferes with the signaling pathway upstream of these enzymes, potentially at the level of NF-κB activation or its upstream regulators.
The diagram below illustrates the inflammatory signaling pathway and the inhibitory action of Minaprinol.
Caption: Minaprinol's inhibition of the iNOS and COX-2 inflammatory pathway.
Experimental and Analytical Workflows
To ensure reproducibility and clarity, the following workflows are presented in a graphical format.
General Experimental Workflow
This diagram outlines the overall process from the modification of this compound to the evaluation of its anti-inflammatory effects.
Caption: General workflow from this compound modification to data analysis.
Western Blot Analysis Workflow
This diagram provides a step-by-step visualization of the Western blot protocol used to measure iNOS and COX-2 protein levels.
Caption: Step-by-step workflow for Western blot analysis.
Conclusion
The radiolytic modification of this compound into Minaprinol represents a promising advancement in the development of novel anti-inflammatory agents.[3][4] The data clearly indicates that the hydroxymethylated derivative, Minaprinol, possesses significantly enhanced capabilities to inhibit key pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, when compared to the parent this compound compound.[4] This enhanced activity is attributed to its effective inhibition of iNOS and COX-2 protein expression.[3] The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to replicate and build upon these findings. Further investigation into the precise molecular interactions of Minaprinol within inflammatory signaling cascades could pave the way for its development as a potent therapeutic for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel aminopyridazine derivative of this compound modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of gamma irradiation on the Cu(II), Ru(III) and Pd(II) complexes of azo antipyrine moiety and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Trial Data for Minaprine in Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaprine is a psychotropic agent belonging to the pyridazine class of compounds, investigated for its antidepressant properties. Unlike classical tricyclic antidepressants, this compound exhibits a novel pharmacological profile, acting on multiple neurotransmitter systems. This technical guide provides an in-depth overview of the early clinical trial data for this compound in the treatment of major depression, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound's antidepressant effect is believed to stem from its multifaceted interaction with key neurotransmitter systems. Its primary mechanisms include:
-
Reversible Inhibition of Monoamine Oxidase-A (MAO-A): By reversibly inhibiting MAO-A, this compound reduces the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.
-
Serotonin 5-HT2 Receptor Antagonism: this compound acts as an antagonist at 5-HT2 receptors.[1][2]
-
Dopamine D1 and D2 Receptor Agonism: The compound shows agonist activity at both D1 and D2 dopamine receptors.[1][2]
-
Serotonin and Dopamine Reuptake Inhibition: this compound also functions as an inhibitor of the serotonin and dopamine reuptake pumps.[1][2][3]
-
Attenuation of Beta-Adrenergic Receptor Function: Similar to other antidepressant modalities, repeated administration of this compound leads to a reduction in beta-adrenergic receptor function, indicated by a decreased norepinephrine-induced accumulation of cyclic AMP (cAMP).[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action.
Caption: this compound's multifaceted mechanism of action.
Early Clinical Trials: A Summary of Quantitative Data
The following tables summarize the key quantitative findings from early clinical trials of this compound.
Table 1: Efficacy of this compound in Major Depression
| Study | Comparator | N | Dosage | Duration | Primary Outcome Measure | Key Efficacy Results |
| Amsterdam et al. (1989)[5] | Placebo | 190 | 100-400 mg/day | Not Specified | Not Specified | Significant antidepressant action compared to placebo, most evident at 400 mg/day. |
| Bohacek et al. (1987)[6] | Imipramine | 104 | 200 mg/day | 4 weeks | HDRS, Zung Self-Rating Scale | Comparable efficacy to imipramine. Onset of activity appeared significantly more rapid with this compound. |
| Montgomery et al. (1991)[7] | Imipramine | 112 | 200 mg/day & 300 mg/day | 6 weeks | HDRS | Response rate of this compound 200 mg/day was similar to imipramine 150 mg/day (53% vs 54% achieving ≥50% reduction in HDRS at week 6). The 200 mg dose was significantly more effective than the 300 mg dose at week 4. |
HDRS: Hamilton Depression Rating Scale
Table 2: Safety and Tolerability Profile of this compound
| Study | Comparator | Key Adverse Effects Findings |
| Amsterdam et al. (1989)[5] | Placebo | Favorable side effects profile. |
| Bohacek et al. (1987)[6] | Imipramine | Incidence and intensity of unwanted effects were significantly higher in the imipramine group. |
| Montgomery et al. (1991)[7] | Imipramine | 78 spontaneous reports of unwanted effects in the imipramine group vs. 64 for this compound 200 mg and 46 for this compound 300 mg. 4 withdrawals due to adverse effects with imipramine vs. 1 with this compound 200 mg and 3 with this compound 300 mg. |
Experimental Protocols of Key Trials
The early clinical trials of this compound were generally designed as randomized, double-blind, controlled studies to rigorously assess its efficacy and safety.
General Study Design
The typical workflow for these clinical trials is depicted below.
Caption: A generalized workflow of early this compound clinical trials.
Patient Population
Participants in these trials were typically adults diagnosed with major depression, often according to the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria.[6][7] The severity of depression was generally in the moderate to severe range.
Treatment and Dosage
-
This compound: Dosages ranged from 100 mg to 400 mg per day.[5][7] In some studies, fixed doses were used to evaluate dose-response relationships.[7]
-
Comparators: Placebo was used to establish absolute efficacy, while active comparators like imipramine (a tricyclic antidepressant) were used to determine relative efficacy and tolerability.[5][6][7]
Efficacy and Safety Assessments
-
Efficacy: The primary tool for measuring antidepressant efficacy was the Hamilton Depression Rating Scale (HDRS).[6][7] Other scales, such as the Zung Self-Rating Scale, were also employed.[6] A response was often defined as a 50% or greater reduction in the HDRS score from baseline.[7]
-
Safety: Safety and tolerability were assessed through the recording of spontaneously reported adverse events and, in some cases, through structured questionnaires.[7]
Statistical Analysis
The primary efficacy analysis was typically performed on an intent-to-treat or evaluable patient population. Statistical methods were employed to compare the change in depression rating scale scores between the treatment groups from baseline to the end of the study period.
Conclusion
The early clinical trial data for this compound suggested that it was an effective antidepressant with a favorable safety profile, particularly when compared to the tricyclic antidepressants of the time. Its novel mechanism of action, combining monoamine oxidase inhibition with effects on serotonin and dopamine receptors, set it apart from other available treatments. The findings from these foundational studies provided a strong rationale for the further development of this compound for the treatment of major depressive disorder. This guide serves as a summary of that early, pivotal data for researchers and professionals in the field of drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Molecular mechanisms in the action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled, fixed dose trial of this compound in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and imipramine in the treatment of major depressive disorders. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and dose response in depression. An investigation of two fixed doses of this compound compared with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaprine's interaction with 5-HT1 and 5-HT2 receptors
An In-depth Technical Guide to Minaprine's Interaction with 5-HT1 and 5-HT2 Receptors
This technical guide provides a comprehensive overview of the pharmacological interactions of this compound with serotonin 5-HT1 and 5-HT2 receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Executive Summary
This compound is a psychotropic agent with antidepressant properties.[1] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[2][3][4] A significant aspect of its pharmacological profile is its activity at serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 families. In vivo studies have shown that subacute treatment with this compound leads to a decrease in the number of both 5-HT1 and 5-HT2 receptors.[1] this compound acts as an antagonist at 5-HT2 receptors and appears to interact with 5-HT1B presynaptic receptors.[4][5][6] This guide synthesizes the available quantitative data, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional activity of this compound at 5-HT1 and 5-HT2 receptors as determined through various in vitro and in vivo experiments.
Table 1: this compound Binding Affinity for 5-HT Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue Source | Ki (µM) | Reference |
| 5-HT2 | [³H]ketanserin | Rat Striatum | Potent inhibitor at 1-100 µM | [7] |
| 5-HT2A | [³H]ketanserin | Rat Hippocampus | 2.9 | [8] |
Note: Data on specific 5-HT1 receptor subtype binding affinities were not available in the provided search results. However, functional studies suggest an interaction with 5-HT1B receptors.[5]
Table 2: Functional Effects of this compound at 5-HT Receptors
| Receptor/System | Experimental Model | Observed Effect | This compound Concentration | Reference |
| Presynaptic 5-HT1B | Rat Hippocampal Synaptosomes | Antagonized TFMPP-induced inhibition of ACh release | 0.3 µM (Maximal Reversal) | [5] |
| 5-HT2 | Rat Striatal Slices | Attenuated 5-HT-induced inhibition of Dopamine release | Dose-dependent | [7] |
| 5-HT2 | Rat Hippocampal Slices | Inhibited 5-HT-induced attenuation of ACh release | Dose-dependent | [8] |
| 5-HT1 & 5-HT2 | In vivo (Rat) | Decrease in receptor number after subacute treatment | Not specified | [1] |
Signaling Pathways
Serotonin receptors mediate their effects through distinct intracellular signaling cascades. The 5-HT1 and 5-HT2 receptor families utilize different G-protein coupling mechanisms.
Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1 receptors.
Caption: Canonical Gq/11-coupled signaling pathway for 5-HT2 receptors.
Experimental Protocols
The characterization of this compound's interaction with 5-HT receptors relies on established pharmacological assays. Below is a detailed methodology for a typical radioligand binding assay used to determine binding affinity.
Radioligand Binding Assay Protocol (General Methodology)
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2A).
1. Membrane Preparation:
-
Tissue Source: Brain regions rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) are dissected on ice.[9]
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[10]
2. Binding Assay:
-
Assay Components: The assay is typically performed in 96-well plates.[9][10] Each well contains:
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[10]
3. Filtration and Washing:
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[9][10] Unbound radioligand passes through the filter.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification:
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added.[10] The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
Competition Curve: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a typical radioligand competitive binding assay.
Conclusion
The available evidence indicates that this compound is an antagonist of 5-HT2 receptors.[4][6][7] It demonstrates a notable binding affinity for the 5-HT2A subtype in the micromolar range.[8] Functionally, this antagonism reverses the inhibitory effects of serotonin on the release of other neurotransmitters like dopamine and acetylcholine.[7][8] While direct binding data for 5-HT1 subtypes are limited, functional studies strongly suggest an interaction with presynaptic 5-HT1B receptors, contributing to its overall pharmacological effect.[5] Furthermore, longer-term administration of this compound reduces the density of both 5-HT1 and 5-HT2 receptors, a common feature among antidepressant drugs.[1] These interactions with the serotonin system are central to this compound's therapeutic action in treating depression.
References
- 1. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound antagonises the serotonergic inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 5-HT2 antagonists and this compound block the 5-HT-induced inhibition of dopamine release from rat brain striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin-2 receptor-mediated regulation of release of acetylcholine by this compound in cholinergic nerve terminal of hippocampus of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
The Role of Minaprine's Dopaminergic Action in Memory Consolidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a psychotropic agent with antidepressant properties, has demonstrated significant effects on memory consolidation. This technical guide provides an in-depth analysis of the dopaminergic mechanisms underlying this compound's nootropic activity. It synthesizes findings from preclinical and clinical studies, presenting quantitative data on its pharmacological profile and efficacy in memory enhancement. Detailed experimental protocols for key assays are provided, alongside visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in memory processing.
Introduction
Memory consolidation is a complex neurological process involving the stabilization of a memory trace after its initial acquisition. This process is heavily modulated by various neurotransmitter systems, with the dopaminergic system playing a crucial role. This compound, a pyridazine derivative, has been shown to improve memory consolidation, an effect linked to its interaction with the dopaminergic system. This document serves as a technical resource, elucidating the core aspects of this compound's dopaminergic action in the context of memory consolidation.
Pharmacological Profile of this compound
This compound exhibits a multi-target pharmacological profile, contributing to its complex effects on the central nervous system. Its primary actions relevant to memory consolidation are centered on the dopaminergic and serotonergic systems.
Interaction with Dopaminergic Systems
This compound's influence on the dopaminergic system is multifaceted, involving direct receptor interaction and modulation of dopamine metabolism.
-
Dopamine Receptor Binding: this compound binds to both dopamine D1 and D2 receptors.[1] While the precise binding affinities (Ki values) are not consistently reported in publicly available literature, functional studies confirm its interaction with these receptors is critical for its effects on memory.
-
Inhibition of Monoamine Oxidase A (MAO-A): this compound acts as a reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[1] This inhibition leads to an increase in the synaptic availability of dopamine.
Other Pharmacological Actions
Beyond its dopaminergic effects, this compound also interacts with the serotonergic system by binding to serotonin type 2 receptors and the serotonin reuptake pump.[1] It also possesses weak anticholinesterase activity. These actions may contribute synergistically to its cognitive-enhancing effects.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro and Ex Vivo Pharmacological Data
| Parameter | Assay | Species | Tissue/System | Value | Reference |
| MAO-A Inhibition | IC50 | Rat | Brain | ~1 mM (in vitro) | |
| ED50 | Rat | Brain | 12.8 mg/kg (ex vivo, IP) | ||
| Serotonin 5-HT2 Receptor Binding | Ki | Rat | Hippocampus | 2.9 µM ([3H]ketanserin binding) |
Table 2: Effects of this compound on Striatal Dopamine Metabolites in Rats
| Dopamine Metabolite | This compound Dose | Time Post-Administration | Change from Control | Reference |
| Homovanillic acid (HVA) | Dose-dependent | 30 min | Significant decrease | |
| Dihydroxyphenylacetic acid (DOPAC) | Dose-dependent | 30 min | Significant decrease | |
| 3-Methoxytyramine (3-MT) | 15 mg/kg i.p. | 30 min | Concomitant rise |
Table 3: Efficacy of this compound in an Inhibitory Avoidance Task in Mice
| This compound Dose (Post-training) | Retention Latency | Study Details | Reference |
| 2.5 mg/kg | Dose-dependent improvement | Acute administration | [2] |
| 5 mg/kg | Dose-dependent improvement | Acute administration | [2] |
| 10 mg/kg | Dose-dependent improvement | Acute administration | [2] |
| 5 mg/kg (daily for 9 days) | Improvement similar to 10 mg/kg acute dose | Repeated administration | [2] |
Table 4: Efficacy of this compound on Memory in a Human Clinical Trial
| Memory Task | This compound Dose | Study Population | p-value vs. Placebo | Reference |
| Delayed Word Recall | 200 mg/day | Subjects with subjective memory loss (age 45-69) | p = 0.028 | [3] |
| Immediate Word Recognition | 200 mg/day | Subjects with subjective memory loss (age 45-69) | p = 0.049 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and the workflows of key experimental procedures.
Proposed Signaling Pathway of this compound's Dopaminergic Action in Memory Consolidation
References
- 1. The consolidation of inhibitory avoidance memory in mice depends on the intensity of the aversive stimulus: The involvement of the amygdala, dorsal hippocampus and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-training this compound enhances memory storage in mice: involvement of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Randomized double-blind comparative study of this compound (200mg/j) and of placebo on memory loss] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minaprine: A Technical Whitepaper on its Classification as an Amino-phenylpyridazine Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minaprine, a psychotropic agent developed in the 1970s, is classified as an amino-phenylpyridazine antidepressant. Its unique pharmacological profile, distinct from typical tricyclic antidepressants and selective serotonin reuptake inhibitors, has been a subject of extensive research. This technical guide provides an in-depth analysis of this compound's core characteristics, including its chemical structure, multifaceted mechanism of action, and the experimental data supporting its classification. Detailed methodologies for key experimental procedures are presented, alongside a quantitative summary of its pharmacological activities. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Chemical and Pharmacological Classification
This compound is chemically identified as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine.[1] Its core structure consists of a phenyl group and a morpholinoethylamino side chain attached to a pyridazine ring. This unique chemical scaffold places it in the class of amino-phenylpyridazine antidepressants.[2]
Pharmacologically, this compound is recognized for its complex and broad spectrum of activity. It is not a simple reuptake inhibitor but rather a multimodal agent that interacts with several key neurotransmitter systems implicated in the pathophysiology of depression. Its primary mechanisms of action include:
-
Serotonin and Dopamine Reuptake Inhibition: this compound has been shown to block the reuptake of both serotonin (5-HT) and dopamine (DA), thereby increasing the synaptic availability of these neurotransmitters.[2]
-
Monoamine Oxidase-A (MAO-A) Inhibition: It acts as a reversible inhibitor of MAO-A (RIMA), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[1][3]
-
Serotonin Receptor Antagonism: this compound displays antagonist activity at various serotonin receptor subtypes.[2]
-
Dopamine Receptor Agonism: It also exhibits agonist properties at dopamine D1 and D2 receptors.[2]
-
Cholinergic Activity: this compound possesses some cholinomimetic properties.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on this compound's interaction with its key molecular targets.
| Target | Parameter | Value | Species | Reference |
| Monoamine Oxidase A | IC₅₀ | ~ 1 mM (in vitro) | Rat | [4] |
| Monoamine Oxidase B | IC₅₀ | ~ 1 mM (in vitro) | Rat | [4] |
| Monoamine Oxidase A | ED₅₀ | 12.8 mg/kg (ex vivo, IP) | Rat | [4] |
Note: The significant difference between in vitro and ex vivo MAO-A inhibition suggests that metabolites of this compound are primarily responsible for this activity.[4] Further research is required to determine the specific Ki and IC₅₀ values for this compound's binding to the serotonin and dopamine transporters.
Detailed Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of this compound to the serotonin and dopamine transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the serotonin transporter (SERT) and the dopamine transporter (DAT).
Materials:
-
Membrane preparations from cells expressing human SERT or DAT.
-
Radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Radioligand Binding Assay Workflow
In Vivo Microdialysis for Extracellular Monoamine Levels (General Protocol)
This protocol describes the general methodology for measuring the effect of this compound administration on extracellular levels of serotonin and dopamine in the brain of a living animal.
Objective: To quantify changes in extracellular concentrations of serotonin, dopamine, and their metabolites in specific brain regions following this compound administration.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound solution for administration.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline levels of neurotransmitters.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-dosing Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC, HVA).
-
Data Analysis: Express the post-dosing neurotransmitter levels as a percentage of the baseline levels and analyze the data statistically.
Workflow for In Vivo Microdialysis
References
Methodological & Application
Application Notes and Protocols for Minaprine Dihydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Minaprine dihydrochloride for use in in vitro studies. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information
-
Name: this compound dihydrochloride
-
Molecular Formula: C₁₇H₂₄Cl₂N₄O
-
Molecular Weight: 371.30 g/mol
-
Mechanism of Action: this compound dihydrochloride is a reversible inhibitor of monoamine oxidase-A (MAO-A) and a weak inhibitor of acetylcholinesterase.[1][2][3][4] It also interacts with serotonin (type 2) and dopamine (D1 and D2) receptors, and blocks the reuptake of both neurotransmitters.[5][6]
Data Presentation: Solubility and Storage
For optimal results, it is recommended to use freshly prepared solutions. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
| Parameter | Solvent | Concentration | Notes | Storage of Stock Solution |
| Solubility | DMSO | ≥ 100 mg/mL (269.32 mM)[2][4][7] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2][3] | -80°C for up to 6 months[2][4] |
| Water | 100 mg/mL (269.32 mM)[2][7] | Sonication may be required to fully dissolve the compound.[2] | -20°C for up to 1 month[2][4] | |
| Ethanol | 4 mg/mL[3] | Sparingly soluble. | Not recommended for long-term storage. | |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[8] | Solubility is limited. | Not recommended for long-term storage. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound dihydrochloride powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 3.713 mg of the compound.
-
Dissolution:
-
Add the weighed this compound dihydrochloride to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 3.713 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution if necessary.[4]
-
-
Sterilization (Optional): If the solution is to be used in cell culture, it is advisable to filter-sterilize it through a 0.22 µm syringe filter.[2]
-
Aliquoting and Storage:
Note on Working Solutions:
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. It is important to consider the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the primary mechanisms of action of this compound, including the inhibition of MAO-A and the modulation of serotonergic and dopaminergic signaling.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Dihydrochloride Stock Solution
This workflow diagram outlines the key steps for the preparation of a this compound dihydrochloride stock solution for in vitro experiments.
Caption: Workflow for this compound dihydrochloride stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Minaprine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Minaprine in rodent behavioral studies. This compound, a psychotropic agent with antidepressant and nootropic properties, has been shown to modulate serotonergic, dopaminergic, and cholinergic systems. This document summarizes the quantitative data from key studies, details the methodologies for relevant behavioral assays, and provides visual diagrams of this compound's signaling pathway and a typical experimental workflow.
Introduction
This compound is an atypical psychotropic drug that has demonstrated efficacy in treating depression and cognitive impairment. Its complex pharmacological profile, which includes interactions with serotonin and dopamine receptors, inhibition of monoamine reuptake, and cholinomimetic activity, makes it a compound of interest for a variety of behavioral studies in rodents. These notes are intended to serve as a guide for researchers designing experiments to investigate the behavioral effects of this compound.
Data Presentation: Recommended Dosages of this compound
The following table summarizes the recommended dosages of this compound and their observed effects in various rodent behavioral studies.
| Behavioral Test | Species (Strain) | Dose Range | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |
| Inhibitory Avoidance Task | Mice | 2.5, 5, 10 mg/kg | Not Specified | Post-training | Dose-dependently improved retention of an inhibitory avoidance response. | |
| Working Memory (Runway Task) | Rats | 3.2 - 32 mg/kg | Intraperitoneal (IP) | Acute | Dose-dependently reduced scopolamine-induced increases in errors. | |
| Forced Swim Test (Porsolt's Test) | Mice | 5 mg/kg | Not Specified | Daily for 10 days | Reduced immobility time. | |
| Molecular Mechanism Study | Rats | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 3 weeks | Attenuated beta-adrenergic receptor function. | |
| Passive Avoidance & Social Memory | Rats | Not Specified in Abstract | Parenteral and/or oral | Acute | Antagonized scopolamine-induced deficits and enhanced short-term social memory. |
Signaling Pathways of this compound
This compound's mechanism of action is multifaceted, involving several neurotransmitter systems. It binds to serotonin type 2 (5-HT2) and dopamine D1 and D2 receptors. It also acts as a reversible inhibitor of monoamine oxidase-A (MAO-A) and blocks the reuptake of serotonin and dopamine. Furthermore, this compound exhibits cholinomimetic properties, showing an affinity for M1 muscarinic receptors.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of this compound.
Caption: A generalized workflow for behavioral pharmacology studies.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Place each rodent individually into the cylinder for a 15-minute session. This session is for habituation and is not scored.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test session (e.g., 30-60 minutes for acute dosing).
-
Test Session (Day 2): Place the rodent back into the cylinder for a 5 or 6-minute session. The session is typically video-recorded for later scoring.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Testing: Place the rodent in the center of the maze, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a 5-minute session. The session is recorded for subsequent analysis.
-
Scoring: The primary measures are the time spent in and the number of entries into the open and closed arms. An increase in the time spent in or entries into the open arms suggests an anxiolytic effect.
Morris Water Maze (MWM)
The Morris Water Maze is a test of spatial learning and memory.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder) at a temperature of 20-24°C.
-
A small escape platform submerged just below the water's surface.
-
Various distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Rodents are given multiple trials per day (e.g., 4 trials) to find the hidden platform from different starting positions.
-
If the rodent does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.
-
-
Drug Administration: this compound or vehicle can be administered before each day's trials (to assess effects on learning) or after (to assess effects on consolidation).
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Scoring: Key measures include escape latency (time to find the platform) and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.
Conclusion
This compound demonstrates a range of behavioral effects in rodents, consistent with its complex pharmacology. The provided dosages and protocols offer a starting point for researchers investigating its antidepressant, anxiolytic, and nootropic properties. It is crucial to carefully consider the specific research question, rodent strain, and experimental design when planning studies with this compound. Further research is warranted to fully elucidate the dose-response relationships of this compound in various behavioral paradigms.
Application Notes and Protocols: Cell-Based Assays for Evaluating Minaprine's Effects on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaprine is a psychotropic agent of the pyridazine class that has been utilized as an antidepressant. Its mechanism of action is complex and has been the subject of various investigations. While some evidence suggests that this compound functions as a serotonin and dopamine reuptake inhibitor, other studies indicate a lack of direct, high-affinity interaction with monoamine transporters in vitro.[1][2] This document provides detailed protocols for cell-based assays to enable researchers to independently investigate and quantify the effects of this compound on the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
The provided methodologies are based on standard radiotracer uptake inhibition assays, which are the gold standard for assessing the potency of compounds targeting monoamine transporters. These assays are crucial for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the transporter's activity.
Background on this compound and Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of monoamines—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles. These transporters are primary targets for a wide range of therapeutic drugs, including antidepressants and psychostimulants.
Databases such as DrugBank and PubChem describe this compound as a serotonin and dopamine uptake inhibitor.[3][4] This proposed mechanism suggests that by blocking SERT and DAT, this compound increases the extracellular concentrations of serotonin and dopamine, thereby enhancing serotonergic and dopaminergic neurotransmission. However, it is important to note that some early pharmacological studies reported that this compound does not significantly affect monoamine uptake or release in in vitro settings.[1][2] Additionally, this compound has been shown to act as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of monoamine neurotransmitters.[5][6][7] This dual activity could contribute to its overall pharmacological profile.
Given the conflicting reports, robust and standardized cell-based assays are essential to elucidate the precise interaction of this compound with monoamine transporters.
Quantitative Data on Monoamine Transporter Inhibition
A comprehensive literature search did not yield specific IC50 or Kᵢ values for this compound's inhibition of SERT, DAT, and NET from cell-based radiotracer uptake assays. The table below is provided as a template for researchers to populate with their own experimental data when following the protocols outlined in this document. For comparative purposes, IC50 values for well-characterized monoamine transporter inhibitors are often in the nanomolar to low micromolar range.
Table 1: this compound's Inhibitory Potency (IC50) at Human Monoamine Transporters
| Transporter | Test Compound | IC50 (nM) | Cell Line | Assay Type |
| SERT | This compound | User-determined | HEK293-hSERT | [³H]5-HT Uptake Inhibition |
| DAT | This compound | User-determined | HEK293-hDAT | [³H]DA Uptake Inhibition |
| NET | This compound | User-determined | HEK293-hNET | [³H]NE Uptake Inhibition |
Experimental Protocols
The following protocols describe radiotracer uptake inhibition assays using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.
Materials and Reagents
-
HEK293 cells stably expressing hSERT, hDAT, or hNET
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)
-
This compound dihydrochloride
-
Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Dopamine ([³H]DA), [³H]Norepinephrine ([³H]NE)
-
Known selective inhibitors for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) for positive controls.
-
96-well cell culture plates
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Microplate harvester (optional)
Cell Culture
-
Maintain HEK293 cells stably expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10⁴ to 1 x 10⁵ cells per well).
Radiotracer Uptake Inhibition Assay Protocol
-
Plate Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to confluency (typically 24-48 hours).
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in KRH buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
Prepare solutions of a known inhibitor for each transporter to serve as a positive control.
-
Prepare a solution of the radiolabeled substrate in KRH buffer. The final concentration should be at or near the Km for each transporter (typically in the low nanomolar range).
-
-
Assay Procedure:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the various concentrations of this compound or the control inhibitor to the appropriate wells.
-
Include wells with buffer only for determining total uptake and wells with a high concentration of a known selective inhibitor for determining non-specific uptake.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time that falls within the linear range of uptake for each transporter (typically 5-15 minutes).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold PBS to remove unincorporated radiotracer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or another suitable lysis buffer to each well to lyse the cells.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Quantify the amount of radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific uptake for each condition by subtracting the non-specific uptake (counts per minute in the presence of a saturating concentration of a selective inhibitor) from the total uptake (counts per minute in the absence of any inhibitor).
-
Normalize the data by expressing the uptake in the presence of this compound as a percentage of the specific uptake in the control (vehicle-treated) wells.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for this compound for each transporter.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.
Caption: Proposed mechanism of this compound's action on monoamine transporters.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on monoamine transporters. By employing these standardized cell-based assays, scientists can generate robust and reproducible data to clarify the conflicting reports in the literature and accurately determine the inhibitory potency of this compound at SERT, DAT, and NET. This information is critical for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Minaprine's Inhibition of Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minaprine is a psychotropic agent with a complex pharmacological profile, initially developed as an antidepressant.[1] Its mechanisms of action are multifaceted, involving modulation of serotonergic and dopaminergic systems.[1][2][3] Additionally, this compound has been identified as a weak, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] This inhibitory action on AChE suggests potential applications in conditions where enhancement of cholinergic neurotransmission is desired.[5]
These application notes provide detailed protocols for in vitro and in vivo techniques to characterize and quantify the inhibitory effects of this compound on acetylcholinesterase activity.
Data Presentation
The available quantitative data on this compound's acetylcholinesterase inhibitory activity is limited. The following table summarizes the reported values. Researchers are encouraged to determine these values experimentally for their specific assay conditions.
| Parameter | Value | Species/Source | Method | Reference |
| IC50 | ~85 µM | Not Specified | Not Specified | [2] |
| In Vitro Inhibition | Effective at 40-160 µM | Rat Striatum & Hippocampus | Not Specified | [6] |
| In Vivo Inhibition | ~18% decrease | Rat | Not Specified | [6] |
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the basic mechanism of acetylcholine hydrolysis by acetylcholinesterase and its inhibition by a compound such as this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of this compound solution at various concentrations (or buffer for control)
-
20 µL of AChE solution
-
-
Include a blank for each concentration of this compound containing all components except the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro Ellman's Assay.
In Vivo Measurement of Acetylcholine Levels via Microdialysis
This protocol outlines a method to assess the effect of this compound on extracellular acetylcholine levels in the brain of a living animal, providing an indirect measure of its in vivo acetylcholinesterase inhibition.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection or Mass Spectrometry for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for administration (e.g., intraperitoneal injection)
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60 minutes).
-
-
This compound Administration:
-
Administer this compound to the animal via the desired route (e.g., i.p. injection).
-
-
Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical technique such as HPLC-ECD or LC-MS.
-
-
Data Analysis:
-
Express the acetylcholine concentrations in the post-administration samples as a percentage of the baseline levels.
-
Plot the percentage change in acetylcholine levels over time to observe the effect of this compound.
-
Caption: Workflow for in vivo microdialysis.
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound's acetylcholinesterase inhibitory properties. The in vitro Ellman's assay is a robust and cost-effective method for determining the potency (IC50) of this compound. The in vivo microdialysis technique, although more complex, provides valuable insights into the pharmacodynamic effects of this compound on cholinergic neurotransmission in a physiological context. Given the limited publicly available data on this compound's AChE inhibition, rigorous experimental determination of its kinetic parameters is essential for a comprehensive understanding of its pharmacological profile.
References
- 1. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical effects of this compound, a novel psychotropic drug, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Antidepressant Efficacy of Minaprine in Mice Using the Forced Swim Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the forced swim test (FST) in mice for evaluating the potential antidepressant efficacy of the compound Minaprine. This document outlines the underlying principles, detailed experimental protocols, and data interpretation based on available scientific literature.
Introduction
This compound is a psychotropic agent that has demonstrated antidepressant properties. Its mechanism of action is associated with the modulation of both serotonergic (5-HT) and dopaminergic (DA) neurotransmitter systems.[1] The forced swim test is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant compounds have been shown to reduce the duration of this immobility. This document details the application of this test for assessing the efficacy of this compound.
Data Presentation
While specific dose-response data from a single comprehensive study was not available in the public domain, the following table structure is provided as a template for presenting quantitative data from a typical forced swim test experiment evaluating this compound. Researchers should populate this table with their own experimental data.
Table 1: Effect of this compound on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Administration Route | N (per group) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle Control | 0 | e.g., i.p. | 10 | [Insert Data] | [Insert Data] |
| This compound | 10 | e.g., i.p. | 10 | [Insert Data] | [Insert Data] |
| This compound | 20 | e.g., i.p. | 10 | [Insert Data] | [Insert Data] |
| This compound | 40 | e.g., i.p. | 10 | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Imipramine) | 20 | e.g., i.p. | 10 | [Insert Data] | [Insert Data] |
Experimental Protocols
A detailed methodology for conducting the forced swim test to evaluate this compound is provided below. This protocol is synthesized from established procedures for the mouse forced swim test.
Materials and Equipment
-
Animals: Male adult mice (e.g., Swiss or C57BL/6 strains) weighing 20-25g. House animals in groups of 5-10 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (20 cm height x 10 cm diameter).
-
Water: Maintained at a temperature of 23-25°C. The water depth should be 15 cm to prevent the mice from touching the bottom with their tails or paws.
-
This compound Solution: Prepare fresh on the day of the experiment. Dissolve this compound dihydrochloride in a suitable vehicle (e.g., 0.9% saline). The concentration should be adjusted to deliver the desired dose in an administration volume of 10 ml/kg body weight.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., 0.9% saline).
-
Positive Control: A standard antidepressant drug (e.g., Imipramine at 20 mg/kg) to validate the assay.
-
Administration Equipment: Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Video Recording Equipment: A camera positioned to have a clear view of the swim cylinder for later scoring.
-
Timers and Data Sheets: For recording experimental parameters and observations.
Experimental Procedure
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before the start of the experiment.
-
Drug Administration:
-
Administer this compound, vehicle, or the positive control at the desired doses via the chosen route (e.g., intraperitoneally).
-
The test is typically conducted 30-60 minutes after i.p. injection or 60 minutes after oral administration.
-
-
Forced Swim Test:
-
Gently place each mouse individually into the swim cylinder filled with 23-25°C water.
-
The total duration of the test is 6 minutes.
-
Record the entire session using a video camera for subsequent analysis.
-
After the 6-minute test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Behavioral Scoring:
-
Analyze the video recordings. The first 2 minutes of the test are considered a habituation period and are typically excluded from the analysis.
-
Score the last 4 minutes of the test for immobility.
-
Immobility is defined as the absence of active, escape-oriented behaviors. The mouse is considered immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Other behaviors such as swimming (active movements around the cylinder) and climbing (active scratching and climbing movements against the cylinder wall) can also be scored separately to provide more detailed insights into the behavioral effects of the compound.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse in the last 4 minutes of the test.
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's).
-
A significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the forced swim test.
Proposed Signaling Pathway of this compound's Antidepressant Action
References
Application Notes and Protocols for Minaprine in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Minaprine, a psychotropic agent with a unique pharmacological profile, and its potential applications in the study of neurodegenerative disorders. The document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experimental assays.
Introduction and Rationale
This compound is a pyridazine derivative originally developed as an antidepressant.[1][2] Its therapeutic effects are attributed to a complex and atypical pharmacological profile that distinguishes it from classical antidepressants. This compound activates both serotonergic and dopaminergic pathways and exhibits cholinomimetic properties, while being notably free of significant noradrenergic and anticholinergic side effects.[1][3] This multi-target engagement, particularly its influence on neurotransmitter systems critically implicated in neurodegeneration (dopamine in Parkinson's disease, acetylcholine in Alzheimer's disease), makes this compound a valuable tool for research in this field. Studies have suggested its potential utility in treating senile dementias and cognitive impairments.[3][4]
Mechanism of Action
This compound's effects are multifaceted, impacting several key neurotransmitter systems. Unlike many psychotropic drugs, it does not appear to directly affect monoamine uptake or release in vitro at typical concentrations.[1] Its primary actions are mediated through receptor modulation and enzyme inhibition.
-
Dopaminergic System: this compound activates central dopaminergic transmission.[1] It acts as an agonist at both D1 and D2 dopamine receptors and enhances dopamine release in the striatum with subchronic administration.[5][6] This is evidenced by its ability to antagonize neuroleptic-induced catalepsy and induce contralateral rotations in rodent models of Parkinson's disease.[1]
-
Serotonergic System: The drug functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors and as an inhibitor of the serotonin transporter.[5] In vivo, acute doses increase serotonin (5-HT) levels while decreasing its metabolite, 5-HIAA.[1]
-
Cholinergic System: this compound exhibits cholinomimetic activities, which are thought to be at least partially mediated by a selective affinity for M1 muscarinic acetylcholine receptors.[3] It also functions as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[5] These properties are particularly relevant for studies related to cognitive function and Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: In vivo, this compound acts as a mild, reversible, and specific inhibitor of MAO-A.[1][7] This effect appears to be mediated by active metabolites rather than the parent compound, which shows very weak affinity for MAO in vitro.[7]
Applications in Neurodegenerative Disease Models
-
Alzheimer's Disease (AD) and Dementia: this compound's cholinomimetic properties make it a compound of interest for AD research.[3] By acting as an M1 receptor agonist and an AChE inhibitor, it can potentially enhance cholinergic neurotransmission, a key pathway impaired in AD. Preclinical studies show that this compound can reverse scopolamine-induced learning deficits and improve social memory in rats, suggesting nootropic (cognition-enhancing) effects.[3] A clinical trial has also been conducted to evaluate this compound for senile dementia.[4]
-
Parkinson's Disease (PD): The pronounced dopaminomimetic activity of this compound is highly relevant to PD research.[1] Its agonist activity at D1 and D2 receptors and its ability to increase striatal dopamine levels suggest it could compensate for the loss of dopaminergic neurons in PD.[5][6] Animal models demonstrate that this compound can counteract motor deficits induced by dopamine antagonists.[1] Furthermore, its MAO-A inhibitory action, while less potent than its other effects, aligns with the therapeutic strategy of inhibiting monoamine breakdown in PD.[7]
-
Other Neurodegenerative Disorders: There is limited direct research on the application of this compound in models of Huntington's disease or Amyotrophic Lateral Sclerosis (ALS). Research in these areas has often focused on other compounds, such as minocycline.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Target/Assay | Species | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | MAO-A & MAO-B (in vitro) | Rat (Brain) | ~1 mM | [7] |
| ED₅₀ | MAO-A Inhibition (ex vivo) | Rat | 12.8 mg/kg (i.p.) |[7] |
Table 2: Dosages Used in Preclinical In Vivo Studies
| Study Type | Species | Dosage | Administration Route | Duration | Reference |
|---|---|---|---|---|---|
| Beta-adrenergic function | Rat | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | 3 weeks | [10] |
| Dopamine release & behavior | Rat | 5 mg/kg, daily | Intraperitoneal (i.p.) | 9 days | [6] |
| Cholinomimetic activity | Mouse/Rat | Varies | i.p. and Oral | Acute |[3] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound, based on methodologies described in the literature.
This protocol determines the affinity of this compound for the M1 muscarinic receptor by measuring its ability to displace a specific radiolabeled ligand.
-
Principle: Competitive binding assay where unlabeled this compound competes with a radiolabeled M1 antagonist (e.g., [³H]-pirenzepine) for binding to M1 receptors in a brain tissue preparation. The amount of radioactivity bound is inversely proportional to the affinity of this compound.
-
Materials:
-
Rat cortical or hippocampal tissue homogenate
-
[³H]-pirenzepine (Radioligand)
-
This compound hydrochloride
-
Pirenzepine (for non-specific binding)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) in the incubation buffer.
-
In assay tubes, combine the brain homogenate (containing a known amount of protein), a fixed concentration of [³H]-pirenzepine, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled pirenzepine (e.g., 1 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding).
This protocol measures the effect of this compound administration on extracellular dopamine levels in the striatum of freely moving rats.
-
Principle: A microdialysis probe is surgically implanted into the rat striatum. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular molecules like dopamine to diffuse across a semipermeable membrane into the collected dialysate. The concentration of dopamine in the dialysate is then quantified.
-
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus for surgery
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump and liquid swivel
-
This compound solution for injection (e.g., 5 mg/kg) and vehicle control (e.g., saline)
-
aCSF perfusion fluid
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine quantification
-
-
Procedure:
-
Surgery: Anesthetize the rat and surgically implant a guide cannula targeting the striatum (e.g., ventral striatum) using stereotaxic coordinates. Allow the animal to recover for several days.
-
Experiment Day: Insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and liquid swivel to allow free movement.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.
-
Post-injection Collection: Continue collecting dialysate fractions for several hours post-injection to monitor changes in dopamine concentration.
-
Analysis: Analyze the dopamine content of each dialysate sample using HPLC-ED.
-
-
Data Analysis: Express dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration. Compare the time course of dopamine release between the this compound-treated and vehicle-treated groups using statistical methods (e.g., two-way ANOVA with repeated measures).
This protocol assesses the ability of this compound to reverse chemically-induced amnesia, providing a measure of its nootropic potential.
-
Principle: The passive avoidance task is a fear-aggravated learning model. An animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild foot shock). Amnesic agents like scopolamine impair this learning. The ability of a test compound to reverse this impairment is measured.
-
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark chamber).
-
Rats or mice.
-
This compound, scopolamine, and vehicle solutions.
-
-
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
Rodents have a natural preference for dark environments and will typically enter the dark chamber.
-
Once the animal enters the dark chamber, the door closes, and a brief, mild foot shock is delivered.
-
Remove the animal from the apparatus.
-
-
Drug Administration: Administer the amnesic agent scopolamine, followed by either this compound or vehicle, at specified times relative to the training or retention trial. A typical design involves administering scopolamine before training and this compound before the retention test.
-
Retention Trial (e.g., 24 hours after training):
-
Place the animal back into the light compartment.
-
Open the door and measure the latency to enter the dark compartment (step-through latency).
-
-
-
Data Analysis: A healthy, non-amnesic animal will remember the shock and show a long step-through latency. An amnesic animal will enter quickly, showing a short latency. Compare the step-through latencies between different treatment groups (e.g., Vehicle, Scopolamine only, Scopolamine + this compound) using non-parametric statistics (e.g., Mann-Whitney U test or Kruskal-Wallis test). A significant increase in latency in the this compound group compared to the scopolamine-only group indicates a reversal of amnesia.[3]
Conclusion and Future Directions
This compound presents a compelling profile for neurodegenerative disease research due to its ability to modulate dopaminergic, serotonergic, and cholinergic systems simultaneously. The preclinical data strongly support its potential as a tool to investigate disease mechanisms and as a lead compound for therapeutic development, particularly for the symptomatic treatment of cognitive and motor deficits in Alzheimer's and Parkinson's diseases. Future research should focus on validating these findings in more advanced disease models, elucidating the specific roles of its metabolites, and exploring its potential neuroprotective, rather than purely symptomatic, effects.
References
- 1. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of subchronic this compound on dopamine release in the ventral striatum and on immobility in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minocycline in amyotrophic lateral sclerosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection in Huntington's disease: a 2-year study on minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms in the action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minaprine as a Tool Compound for Studying MAO-A Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minaprine is a psychoactive compound, formerly used as an antidepressant, that acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Its ability to selectively inhibit MAO-A makes it a valuable tool compound for researchers studying the physiological and pathological roles of this enzyme. MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism central to the action of many antidepressant drugs.[3][4]
These application notes provide a comprehensive overview of this compound's properties as a MAO-A inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and cell-based assays.
Mechanism of Action
This compound is classified as a reversible inhibitor of MAO-A (RIMA).[3] Unlike irreversible MAO inhibitors, which form a covalent bond with the enzyme, reversible inhibitors like this compound bind non-covalently, allowing for a more transient and potentially safer pharmacological profile. The primary mechanism of action of this compound as a tool compound for studying MAO-A is the prevention of the breakdown of monoamine neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration in the synaptic cleft upon neuronal firing.
It is important to note that some studies suggest this compound may act as a prodrug, with its metabolites being responsible for the majority of the observed in vivo MAO-A inhibition.[5] In vitro, this compound itself shows weak affinity for MAO-A.[5]
Data Presentation
The following table summarizes the quantitative data for this compound's inhibition of MAO-A.
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 (in vitro) | ~1 mM | Rat | Brain | [5] |
| ED50 (ex vivo) | 12.8 mg/kg (intraperitoneal) | Rat | Brain | [5] |
| Inhibition Type | Reversible | Rat | Brain | [1] |
Signaling Pathways
The inhibition of MAO-A by this compound leads to an increase in the levels of serotonin, norepinephrine, and dopamine, which then act on their respective postsynaptic and presynaptic receptors to initiate a variety of downstream signaling cascades.
Caption: MAO-A Inhibition and Downstream Signaling.
The increased availability of monoamines in the synaptic cleft leads to the activation of various G-protein coupled receptors (GPCRs). For instance, dopamine receptors can be broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). D2-like receptors, on the other hand, often couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is a synthesized methodology based on commercially available kits and published literature for determining the in vitro inhibitory activity of this compound on MAO-A.
Materials:
-
Recombinant human or rat MAO-A enzyme
-
This compound (and other test compounds)
-
MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2-detecting probe)
-
Positive control inhibitor (e.g., clorgyline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAO-A Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the MAO-A substrate in Assay Buffer.
-
Prepare a detection reagent mixture containing HRP and Amplex Red in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or control (vehicle control, positive control).
-
Add 25 µL of the MAO-A enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MAO-A substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding 50 µL of the detection reagent mixture to each well.
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: In Vitro MAO-A Inhibition Assay Workflow.
Cell-Based MAO-A Activity Assay
This protocol describes the measurement of MAO-A activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound in a cellular context.
Materials:
-
Cell line expressing MAO-A (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Bradford reagent for protein quantification
-
The same reagents for the in vitro MAO-A inhibition assay (substrate, detection reagents)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Homogenize the cell lysate using a sonicator or by passing through a fine-gauge needle.
-
Centrifuge the lysate at a high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the mitochondrial fraction with MAO-A.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using the Bradford assay or a similar method.
-
-
MAO-A Activity Assay:
-
Normalize the protein concentration of all lysates with lysis buffer.
-
Perform the MAO-A activity assay as described in the "In Vitro MAO-A Inhibition Assay" protocol, using the cell lysates as the enzyme source.
-
-
Data Analysis:
-
Calculate the MAO-A activity and normalize it to the protein concentration.
-
Determine the percentage of inhibition of MAO-A activity by this compound at each concentration compared to the vehicle-treated cells.
-
Calculate the IC50 value of this compound in the cell-based assay.
-
Experimental Workflow for Characterizing this compound as a Tool Compound
The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a MAO-A inhibitor tool compound.
Caption: Workflow for this compound Characterization.
Conclusion
This compound serves as a useful, commercially available tool compound for the reversible inhibition of MAO-A. Its well-documented (though weak in vitro) activity allows for the investigation of the downstream consequences of MAO-A inhibition in various experimental systems. The provided protocols and workflows offer a starting point for researchers to effectively utilize this compound in their studies of monoamine metabolism and signaling. When using this compound, it is crucial to consider its potential prodrug nature and the discrepancy between its in vitro and ex vivo potencies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minaprine in Cancer Research: An Overview of Preclinical Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of repurposing existing drugs for oncological applications presents a promising avenue for accelerating the development of novel cancer therapies. Minaprine, a psychotropic agent with a history as an antidepressant, has recently garnered attention for its potential antitumor properties. A patent application suggests that this compound dihydrochloride possesses intrinsic capabilities to protect against tumor development and can stimulate a significant protective anticancer immune response independently.[1] This document aims to provide a detailed overview of the current understanding of this compound's application in cancer research, drawing parallels with the more extensively studied related compound, imipramine, to inform future preclinical investigations.
While specific quantitative data and detailed experimental protocols for this compound in cancer research are limited in publicly available literature, the following sections summarize the existing information and provide generalized protocols that can be adapted for studying this compound's effects on tumor growth.
Quantitative Data Summary
Due to the nascent stage of research into this compound's anticancer effects, comprehensive quantitative data from peer-reviewed studies are not yet available. The primary source indicating its potential is a patent application, which describes intrinsic protective effects against tumor development but does not provide specific data on tumor growth inhibition percentages or other quantitative metrics.[1]
For illustrative purposes and to provide a framework for future studies with this compound, the table below summarizes representative data from preclinical studies on the related tricyclic antidepressant, imipramine .
| Compound | Cancer Model | Key Findings | Reference |
| Imipramine | Breast Cancer (TNBC & ER+) | Significant dose-dependent reduction in cell viability. Sensitizes TNBC to PARP inhibitors and ER+ breast cancer to anti-estrogens.[2][3] | [2][3] |
| Imipramine | Non-Small Cell Lung Cancer (NSCLC) | Effectively induces apoptosis and suppresses tumor progression by inhibiting the EGFR/PKC-δ/NF-κB pathway.[2] | [2] |
| Imipramine | Oral Squamous Cell Carcinoma (OSCC) | Significantly suppressed tumor growth in a xenograft model. Induced apoptosis and inhibited epithelial-to-mesenchymal transition (EMT).[4] | [4] |
| Imipramine | Small-Cell Lung Cancer (SCLC) | Slowed or blocked metastases in animal models by activating a self-destruction pathway in cancer cells.[5] | [5] |
Signaling Pathways
The precise signaling pathways modulated by this compound in the context of cancer are yet to be fully elucidated. However, its known pharmacological actions as a serotonin and dopamine reuptake inhibitor suggest potential interactions with signaling cascades relevant to cancer cell proliferation and survival.[6][7]
Based on research into the related compound, imipramine, potential signaling pathways that could be investigated for this compound include:
-
Estrogen Receptor (ER) Signaling: Imipramine has been shown to inhibit the growth of ER+ breast cancer by targeting ER-α signaling.[2][3]
-
DNA Repair Pathways: Imipramine can inhibit key proteins involved in DNA repair, suggesting a potential mechanism for sensitizing cancer cells to other therapies.[2][3]
-
EGFR/PKC-δ/NF-κB Pathway: In NSCLC, imipramine has been found to suppress this critical pathway, leading to reduced tumor progression.[2]
-
AKT/ERK/STAT3 Pathway: Imipramine has been observed to down-regulate the phosphorylation of these key transcription factors in OSCC.[4]
Below is a conceptual diagram illustrating a potential signaling pathway that could be investigated for this compound, based on the findings for imipramine.
Caption: Potential mechanism of this compound-induced tumor growth reduction.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's anti-cancer properties. These are based on standard methodologies used in preclinical cancer research.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dihydrochloride
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection
-
This compound dihydrochloride formulated for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various predetermined doses) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) on a set schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preliminary evidence suggesting this compound's potential as an anti-cancer agent is intriguing, particularly its proposed ability to modulate the immune response.[1] However, rigorous preclinical studies are necessary to validate these initial findings and to elucidate the underlying mechanisms of action. The experimental protocols and conceptual frameworks provided here, informed by research on the related compound imipramine, offer a starting point for such investigations. Future research should focus on conducting comprehensive dose-response studies in a panel of cancer cell lines, evaluating its efficacy in various in vivo models, and identifying the specific signaling pathways and molecular targets affected by this compound. Such studies will be crucial in determining the potential of this compound as a repurposed therapeutic for cancer treatment.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of imipramine on cancer patients over-expressing Fascin1; description of the HITCLIF clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uclahealth.org [uclahealth.org]
- 6. EMMPRIN regulates tumor growth and metastasis by recruiting bone marrow-derived cells through paracrine signaling of SDF-1 and VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential anti-cancer activity of the antidepressant sertraline in human colon cancer cell lines and in colorectal cancer-xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cardiovascular Effects of Minaprine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the cardiovascular effects of Minaprine, a psychotropic agent with a unique pharmacological profile. The following protocols and data are intended to guide researchers in generating robust and reproducible data for cardiovascular safety assessment in animal models.
Introduction to this compound and its Cardiovascular Profile
This compound is an atypical antidepressant that primarily acts as a serotonin and dopamine receptor agonist. It also exhibits some cholinomimetic properties, potentially through selective affinity for M1 muscarinic receptors.[1] Unlike many tricyclic antidepressants, this compound is reported to have a favorable cardiovascular safety profile, showing good tolerance in dogs, monkeys, and humans.[2] One clinical study directly comparing this compound to amitriptyline found that this compound had no significant effect on electrocardiogram (ECG) measurements, whereas amitriptyline was associated with an increased heart rate and PR interval.[1]
The primary mechanism of action of this compound involves its interaction with:
-
Serotonin (5-HT) receptors: It displays activity at 5-HT receptors, which are known to have complex effects on the cardiovascular system, including regulation of vascular tone and heart rate.[3]
-
Dopamine (D) receptors: this compound's dopaminomimetic action is a key component of its pharmacological profile. Dopamine receptors are present in the cardiovascular system and can influence blood pressure and cardiac function.[4][5]
-
Muscarinic acetylcholine receptors: this compound has been shown to have cholinomimetic activities. Muscarinic receptors, particularly M2 in the heart and M3 in the vasculature, play a crucial role in cardiovascular regulation.[4]
Given this mechanism of action, a thorough preclinical cardiovascular assessment is essential to fully characterize its safety profile. This document outlines a multi-tiered experimental approach using established animal models and methodologies.
Experimental Design and Workflow
A comprehensive assessment of this compound's cardiovascular effects should employ a combination of in vivo techniques to monitor hemodynamic and electrocardiographic parameters in conscious, freely moving animals. This minimizes the confounding effects of anesthesia and restraint.
The following diagram illustrates a recommended experimental workflow:
Data Presentation: Baseline Cardiovascular Parameters
The following tables provide typical baseline cardiovascular parameters for commonly used rodent models. These values can serve as a reference for experimental planning and data interpretation.
Table 1: Baseline Cardiovascular Parameters in Conscious Sprague-Dawley Rats (Telemetry)
| Parameter | Day (Light Cycle) | Night (Dark Cycle) | 24h Average |
| Heart Rate (bpm) | 347 ± 10[6] | 400 - 425 | ~375 |
| Mean Arterial Pressure (mmHg) | ~100 | ~110 | ~105 |
| Systolic Blood Pressure (mmHg) | ~115 | ~125 | ~120 |
| Diastolic Blood Pressure (mmHg) | ~85 | ~95 | ~90 |
| PR Interval (ms) | 38 - 70 (anesthetized)[7] | 38 - 70 (anesthetized)[7] | 38 - 70 (anesthetized)[7] |
| QRS Duration (ms) | 11 - 22 (anesthetized)[7] | 11 - 22 (anesthetized)[7] | 11 - 22 (anesthetized)[7] |
| QT Interval (ms) | 50 - 76 (anesthetized)[7] | 50 - 76 (anesthetized)[7] | 50 - 76 (anesthetized)[7] |
Table 2: Baseline Cardiovascular Parameters in Conscious C57BL/6 Mice (Telemetry)
| Parameter | Day (Light Cycle) | Night (Dark Cycle) | 24h Average |
| Heart Rate (bpm) | 547 ± 15[8] | ~600 | ~570 |
| Mean Arterial Pressure (mmHg) | 90 ± 1 (inactive)[9] | 100 ± 3 (inactive)[9] | 99 ± 1[8] |
| Systolic Blood Pressure (mmHg) | ~105 | ~115 | ~110 |
| Diastolic Blood Pressure (mmHg) | ~75 | ~85 | ~80 |
| PR Interval (ms) | ~32 - 36[2] | ~32 - 36[2] | ~34 |
| QRS Duration (ms) | ~40 - 42[2] | ~40 - 42[2] | ~41 |
| QT Interval (ms) | 51.2 ± 1.4[10] | 51.2 ± 1.4[10] | 51.2 ± 1.4[10] |
| QTc (Mitchell's formula, ms) | 54.6 ± 1.0[10] | 54.6 ± 1.0[10] | 54.6 ± 1.0[10] |
Experimental Protocols
Animal Model Selection and Husbandry
-
Species and Strain: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g) are recommended due to their widespread use in cardiovascular research and the availability of historical data.
-
Housing: Animals should be individually housed in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
Protocol for Telemetry-Based Cardiovascular Monitoring in Rats
This protocol is adapted for continuous monitoring of blood pressure (BP), electrocardiogram (ECG), and heart rate (HR) in conscious, unrestrained rats.
-
Surgical Implantation:
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta between the renal and iliac arteries.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the transmitter body in the abdominal cavity or in a subcutaneous pocket on the flank.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per veterinary guidelines.
-
-
Post-Surgical Recovery:
-
Allow a minimum of 7 days for recovery before starting the experiment to ensure stabilization of cardiovascular parameters.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze data in intervals (e.g., hourly, or aligned with light/dark cycles) and compare to baseline and vehicle-treated controls.
-
Pay close attention to changes in heart rate, systolic, diastolic, and mean arterial pressure, as well as ECG intervals (PR, QRS, QT, and corrected QT - QTc).
-
Protocol for Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff)
This method is useful for corroborating telemetry data or for studies where surgical implantation is not feasible.
-
Acclimation:
-
For 5-7 consecutive days, place the mice in the restrainers on a warming platform (30-35°C) for 15-20 minutes without taking measurements. This reduces stress-induced hypertension.
-
-
Measurement Procedure:
-
Place the mouse in a restrainer on the pre-warmed platform.
-
Position the tail cuff and sensor over the tail.
-
Allow the mouse to acclimate for 5-10 minutes.
-
Perform a series of measurement cycles (e.g., 5 preliminary cycles followed by 10 measurement cycles).
-
Record systolic and diastolic blood pressure, and heart rate.
-
-
Data Analysis:
-
Average the values from the 10 measurement cycles for each animal.
-
Compare the data from this compound-treated groups to the vehicle control group.
-
Protocol for Echocardiography in Rodents
Echocardiography provides valuable information on cardiac structure and function, including contractility and dimensions.
-
Procedure:
-
Lightly anesthetize the animal (e.g., 1-1.5% isoflurane) to minimize cardiodepressive effects.
-
Secure the animal in a supine position on a heated platform with integrated ECG electrodes.
-
Apply ultrasound gel to the depilated chest area.
-
Using a high-frequency ultrasound probe, obtain standard views (e.g., parasternal long-axis and short-axis).
-
Acquire M-mode and B-mode images to measure left ventricular dimensions (LVIDd, LVIDs), wall thickness (IVSd, IVSs, LVPWd, LVPWs), and calculate functional parameters like ejection fraction (EF%) and fractional shortening (FS%).
-
Use Doppler imaging to assess blood flow velocities and diastolic function.
-
-
Data Analysis:
-
Compare echocardiographic parameters between this compound-treated and vehicle control groups at a specified time point post-dosing.
-
Signaling Pathways Potentially Modulated by this compound
The following diagrams illustrate the potential signaling pathways through which this compound may exert its cardiovascular effects, based on its known receptor targets.
References
- 1. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Characterization of the relationship between spontaneous locomotor activity and cardiovascular parameters in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Characteristics of 24 h Telemetered Blood Pressure in eNOS-Knockout and C57Bl/6J Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of this compound, a novel antidepressant, on prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition of this compound in animals and in human extensive and limited debrisoquine hydroxylators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Minaprine's Convulsive Side Effects in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the convulsive side effects of minaprine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause convulsions?
This compound is a psychotropic drug with antidepressant properties.[1] It was withdrawn from the market due to its convulsive side effects.[2] The exact mechanism for these convulsions is not fully elucidated but is believed to be multifactorial, stemming from its complex pharmacological profile. This compound is known to:
-
Act as a reversible inhibitor of monoamine oxidase-A (MAO-A) , which increases the synaptic levels of serotonin and norepinephrine.[3]
-
Influence dopaminergic systems , exhibiting dopaminemimetic activities at low doses.[1]
-
Possess cholinomimetic properties , potentially by interacting with M1 muscarinic receptors.[2]
This combination of effects on major neurotransmitter systems can disrupt the delicate balance between excitatory and inhibitory signals in the brain, leading to a lowered seizure threshold and the generation of convulsive activity.
Q2: At what doses are convulsions observed with this compound in animal models?
Documented convulsive or sub-convulsive doses of this compound vary between species. It is crucial to perform dose-response studies in your specific animal model to determine the precise convulsive threshold.
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Dog | Oral | 20 mg/kg | Seizures observed within 10-15 minutes. | |
| Rat | Intraperitoneal (IP) | 30 mg/kg | Sub-convulsant dose that increases brain acetylcholine content.[4] | [4] |
| Rat | Intraperitoneal (IP) | ED50 = 12.8 mg/kg | Type A MAO inhibition.[3] | [3] |
| Mouse | Not specified | Up to lethal doses | Did not induce typical cholinergic side-effects.[2] | [2] |
Q3: What are the typical behavioral manifestations of this compound-induced seizures in animals?
While specific descriptions of this compound-induced seizure semiology are not extensively detailed in the available literature, based on chemically-induced seizure models, researchers should be prepared to observe a range of behaviors, including but not limited to:
-
Facial and forelimb myoclonus
-
Rearing and falling
-
Tonic-clonic seizures
-
Wild running and jumping
-
Opisthotonus (arching of the back)
A standardized seizure scoring scale, such as a modified Racine scale, should be used for consistent and objective quantification of seizure severity.
Troubleshooting Guides
Problem 1: High incidence of mortality in animals during this compound administration.
-
Possible Cause: The administered dose of this compound is too high and is exceeding the convulsive threshold, leading to severe, uncontrolled seizures and subsequent death.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound. Conduct a thorough dose-response study to identify the minimal dose required to elicit the desired non-convulsive effects for your experiment, and the threshold dose for convulsions.
-
Slower Administration: If using intravenous or intraperitoneal routes, consider a slower infusion rate to avoid rapid peaks in plasma concentration.
-
Prophylactic Anticonvulsant Treatment: For studies where the convulsive side effect is not the primary endpoint but may interfere with the experiment, consider pre-treating animals with a broad-spectrum anticonvulsant. Note: This will be a confounding factor and should be appropriately controlled for.
-
Problem 2: Unexpected seizures are occurring at supposedly sub-convulsive doses of this compound.
-
Possible Cause 1: Individual variability in drug metabolism and seizure susceptibility within the animal population.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals may be necessary to account for individual differences and to obtain statistically robust data.
-
Animal Strain and Sex: Be aware that different strains and sexes of rodents can have varying sensitivities to convulsant agents. Ensure consistency in the animals used.
-
-
Possible Cause 2: Interaction with other experimental compounds or environmental stressors.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all other substances being administered to the animals, as they may lower the seizure threshold.
-
Control Environmental Conditions: Minimize stress in the animal housing and experimental environment, as stress has been shown to induce convulsions in animals treated with certain antidepressants.[5]
-
Problem 3: Difficulty in managing active seizures after this compound administration.
-
Possible Cause: The induced seizures are severe and require immediate intervention to prevent injury or death.
-
Troubleshooting Steps:
-
Administer a Rescue Anticonvulsant: Have a fast-acting anticonvulsant, such as diazepam or phenobarbital, readily available. These are commonly used to terminate ongoing seizures in animal models.[6][7]
-
Supportive Care: Provide respiratory and thermal support to the animal during and after the seizure.
-
Euthanasia: In cases of prolonged, intractable seizures (status epilepticus) that do not respond to rescue medication, euthanasia should be considered as a humane endpoint.
-
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rodents (Hypothetical Model)
This is a generalized protocol based on common practices for inducing chemically-induced seizures. It should be adapted and optimized for your specific research question and animal model.
-
Animal Preparation: Acclimatize adult male Wistar rats (200-250g) to the experimental environment for at least 3 days. House them individually with free access to food and water.
-
Drug Preparation: Prepare a fresh solution of this compound hydrochloride in sterile saline (0.9% NaCl) on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (IP) injection. Based on available data, a starting dose of 30-40 mg/kg could be explored to determine the convulsive threshold.
-
Observation: Immediately after injection, place the animal in a clear observation chamber. Record the latency to the first seizure and the seizure severity for at least 60 minutes using a modified Racine scale.
-
Seizure Scoring (Modified Racine Scale):
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Intervention: If a generalized tonic-clonic seizure (Stage 5) persists for more than 2 minutes, administer a rescue medication such as diazepam (5-10 mg/kg, IP).
Protocol 2: Management of this compound-Induced Seizures with Anticonvulsants (Hypothetical Model)
-
Animal Groups:
-
Group 1: Vehicle (saline) + this compound
-
Group 2: Diazepam (e.g., 5 mg/kg, IP) + this compound
-
Group 3: Phenobarbital (e.g., 20 mg/kg, IP) + this compound
-
-
Procedure:
-
Administer the anticonvulsant (or vehicle) 30 minutes prior to the administration of a pre-determined convulsive dose of this compound.
-
Observe and score seizure activity as described in Protocol 1.
-
-
Data Analysis: Compare the latency to seizure onset, seizure severity scores, and the percentage of animals exhibiting generalized tonic-clonic seizures between the different treatment groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Convulsions
Caption: Proposed mechanism of this compound-induced convulsions.
Experimental Workflow for Managing this compound's Convulsive Effects
Caption: Workflow for managing this compound's convulsive side effects.
Troubleshooting Logic for Unexpected Seizures
References
- 1. This compound, a new drug with antidepressant properties [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical effects of this compound, a novel psychotropic drug, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alarm substance induces convulsions in imipramine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of phenobarbital is maintained after exposure to mild-to-moderate seizures in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Studies of Minaprine
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why do some studies report antidepressant-like effects of Minaprine in the Forced Swim Test (FST), while others may show weaker or variable effects?
A1: The antidepressant-like effects of this compound in the FST, typically observed as a reduction in immobility time, can be influenced by several factors, leading to variability in results. Key considerations include:
-
Animal Strain and Gender: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[2] Gender differences have also been reported, with females sometimes showing lower baseline immobility and different responses to antidepressants compared to males.[1]
-
Experimental Protocol: Minor variations in the FST protocol, such as water temperature, cylinder dimensions, and the duration of the pre-test and test sessions, can significantly impact the results. For instance, a pre-test session is often necessary to observe the effects of some antidepressants.
-
Stress Levels: The animal's stress level prior to testing can influence its performance in the FST. Prior exposure to stressors can increase immobility time and alter the response to antidepressants.[3][4]
Q2: this compound is described as having dopaminomimetic properties, yet some studies report it does not increase locomotor activity. How can this be explained?
A2: This apparent contradiction is a key feature of this compound's unique pharmacological profile. While it acts as an agonist at dopamine D1 and D2 receptors, it does not typically induce the hyperlocomotion seen with classical dopaminomimetics like amphetamine.[5] This may be due to its complex interplay with other neurotransmitter systems:
-
Serotonin 5-HT2A Receptor Antagonism: this compound is a potent 5-HT2A receptor antagonist.[6] Activation of 5-HT2A receptors can indirectly inhibit dopamine release. By blocking these receptors, this compound may modulate dopaminergic activity in a way that does not lead to generalized hyperlocomotion.
-
Cholinergic Effects: this compound exhibits cholinomimetic properties, primarily through its affinity for M1 muscarinic receptors.[7] The cholinergic system can influence motor activity, and this compound's effects on this system may counterbalance the locomotor-stimulating effects of its dopaminergic agonism.
-
MAO-A Inhibition: As a reversible inhibitor of MAO-A, this compound increases the synaptic availability of serotonin and norepinephrine, which can also modulate dopamine-mediated behaviors.[8][9]
The lack of induced hyperlocomotion, despite its dopaminomimetic action, suggests a more nuanced effect on motor control, potentially offering a therapeutic advantage by avoiding the psychomotor stimulant side effects of other dopaminergic agents.
Q3: What is the expected effect of this compound in the Elevated Plus Maze (EPM), and what might cause conflicting results?
A3: The EPM is used to assess anxiety-like behavior. Anxiolytic drugs typically increase the time spent in the open arms of the maze. The effect of this compound in the EPM is not as extensively documented as its antidepressant-like effects. However, based on its pharmacology, one might predict anxiolytic properties due to its serotonergic and dopaminergic actions.
Potential sources of conflicting results in the EPM include:
-
Acute vs. Chronic Dosing: The effects of antidepressants on anxiety can differ between acute and chronic administration. For example, acute administration of imipramine can even enhance anxiety-like behavior in the elevated T-maze, a similar model, while chronic treatment has anxiolytic effects.[10]
-
Baseline Anxiety Levels: The baseline anxiety state of the animals can influence the outcome. Animals with very low or very high baseline anxiety may not show a clear response to the drug.
-
Ethological Parameters: A detailed analysis of ethological parameters, such as head-dipping and stretch-attend postures, in addition to open arm time, can provide a more comprehensive picture of the drug's effect on anxiety-like behavior.
Troubleshooting Guides
Issue 1: Inconsistent Results in the Forced Swim Test
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | Conduct a dose-response study to determine the optimal dose for producing an antidepressant-like effect in your specific animal strain and model. |
| High Inter-animal Variability | Ensure consistent handling and acclimatization procedures for all animals. Consider using a larger sample size to increase statistical power. Screen animals for baseline immobility and exclude outliers. |
| Protocol Variations | Strictly adhere to a standardized FST protocol. Key parameters to control include water temperature (23-25°C), cylinder dimensions, and timing of drug administration and testing. |
| Gender Differences | Test males and females separately and analyze the data accordingly, as hormonal cycles in females can influence behavior.[1] |
Issue 2: Unexpected Locomotor Activity Results
| Potential Cause | Troubleshooting Steps |
| Confounding Effects of Novelty | Habituate animals to the testing environment before drug administration and locomotor activity measurement to minimize the influence of novelty-induced exploration. |
| Comparison with Inappropriate Controls | When investigating the lack of hyperlocomotion, include a positive control group treated with a classical dopaminomimetic (e.g., amphetamine or apomorphine) to confirm the sensitivity of your assay. |
| Dose Selection | The effects of dopaminergic drugs on locomotor activity can follow a biphasic dose-response curve (low doses may decrease activity, while higher doses increase it). Test a range of this compound doses. |
Data Summary
This compound's Pharmacological Profile
| Target | Action | Affinity/Potency | Reference |
| MAO-A | Reversible Inhibitor | - | [8][9] |
| Serotonin Receptor 5-HT2A | Antagonist | Ki = 2.9 µM for [3H]ketanserin binding | [6] |
| Dopamine Receptor D1 | Agonist | Involved in memory enhancement | [11] |
| Dopamine Receptor D2 | Agonist | Weakly displaces [3H]spiperone | [5] |
| Muscarinic Receptor M1 | Agonist | Selectively displaces [3H]-pirenzepine | [7] |
Reported Behavioral Effects of this compound in Rodents
| Behavioral Test | Reported Effect | Key Findings | Reference |
| Forced Swim Test | Antidepressant-like | Decreases immobility time. | [5] |
| Locomotor Activity | No Stimulation | Unlike classical dopaminomimetics, does not increase locomotor activity. | [5] |
| Inhibitory Avoidance | Memory Enhancement | Improves retention of an inhibitory avoidance response. | [11] |
| Muricidal Behavior | Anti-aggressive | Antagonizes muricidal (mouse-killing) behavior in rats. | [5] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodents)
This protocol is adapted from standard procedures for assessing antidepressant-like activity.
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Day 1 (Pre-test): Place each animal individually into the cylinder for a 15-minute session. This induces a state of behavioral despair. After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle at the desired dose and route. After the appropriate pre-treatment time, place the animal back into the cylinder for a 5-minute test session.
-
-
Data Analysis: Record the entire 5-minute test session. Score the duration of immobility, defined as the time the animal makes only the movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol (Rodents)
This protocol is a standard method for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the desired dose and route.
-
After the pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
-
Data Analysis: Record the session and score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2 antagonists and this compound block the 5-HT-induced inhibition of dopamine release from rat brain striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-training this compound enhances memory storage in mice: involvement of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Minaprine in Long-Term Storage
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of Minaprine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store this compound dihydrochloride at 2°C - 8°C in a well-closed container, protected from light and moisture.[1] While some suppliers suggest storage at -20°C for extended periods (≥ 4 years), refrigeration is generally sufficient for routine long-term storage.[2] Room temperature storage is acceptable for short periods, but prolonged exposure may lead to degradation.
Q2: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a secondary amine and a pyridazine ring, potential degradation pathways include:
-
Oxidation: The amine group and the electron-rich aromatic rings are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain excipients containing peroxide impurities.
-
Hydrolysis: Although generally stable, prolonged exposure to high humidity or aqueous environments, especially at non-optimal pH, could potentially lead to hydrolysis of the molecule.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. It is crucial to protect this compound from light during storage and handling.
Q3: How can I detect and quantify this compound and its potential degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the simultaneous determination of this compound and its degradation products.[3] This method should be capable of separating the parent drug from any impurities and degradants. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification and characterization of unknown degradation products.[4][5]
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
As this compound contains a secondary amine group, it is susceptible to the Maillard reaction with reducing sugars like lactose.[6][7] This can lead to the formation of a colored degradation product and a loss of potency. It is also advisable to avoid excipients that may contain reactive impurities such as peroxides (e.g., in povidone) or trace metals, which can catalyze oxidative degradation.[8][9] Compatibility studies are essential during formulation development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound powder (yellowing/browning) | Maillard reaction with reducing sugars (e.g., lactose contamination). Oxidation due to improper storage. | Store away from reducing sugars. Ensure storage in a well-closed container, protected from air and light. Use amber vials for storage. |
| Decreased potency or inconsistent results in assays | Degradation of this compound due to improper storage (temperature, light, humidity). Incompatibility with formulation excipients. | Verify storage conditions. Conduct a stability study of the formulation. Perform drug-excipient compatibility testing. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Perform forced degradation studies to identify potential degradants. Use a validated stability-indicating HPLC method. Employ LC-MS for structural elucidation of unknown peaks. |
| Poor solubility of this compound after storage | Potential physical changes or interaction with container closure. | Store in a tightly sealed container. Evaluate different container materials if issues persist. |
Data Presentation
Table 1: Representative Long-Term Stability Data for this compound Dihydrochloride
Disclaimer: The following data are representative and for illustrative purposes, based on typical stability profiles for similar pharmaceutical compounds, due to the lack of publicly available, specific long-term stability data for this compound.
| Storage Condition | Timepoint (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 2-8°C / 40% RH | 0 | 100.0 | <0.1 | White to off-white powder |
| 6 | 99.5 | 0.5 | Conforms | |
| 12 | 99.1 | 0.9 | Conforms | |
| 24 | 98.2 | 1.8 | Conforms | |
| 25°C / 60% RH | 0 | 100.0 | <0.1 | White to off-white powder |
| 6 | 97.8 | 2.2 | Conforms | |
| 12 | 95.5 | 4.5 | Slight yellow tint | |
| 40°C / 75% RH | 0 | 100.0 | <0.1 | White to off-white powder |
| 3 | 92.1 | 7.9 | Yellowish powder | |
| 6 | 88.3 | 11.7 | Yellow-brown powder |
Table 2: Representative Excipient Compatibility Study for this compound
Disclaimer: The following data are representative and for illustrative purposes. Actual compatibility should be confirmed experimentally.
| Excipient | Ratio (this compound:Excipient) | Condition (40°C/75% RH, 4 weeks) | Assay (% of Initial) | Observations |
| Microcrystalline Cellulose | 1:1 | Stressed | 98.5 | No significant change |
| Lactose Monohydrate | 1:1 | Stressed | 85.2 | Significant degradation, discoloration |
| Magnesium Stearate | 1:1 | Stressed | 97.9 | No significant change |
| Povidone K30 | 1:1 | Stressed | 96.5 | Slight increase in a specific degradant |
| Croscarmellose Sodium | 1:1 | Stressed | 98.1 | No significant change |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
-
-
Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
2. Protocol for Drug-Excipient Compatibility Study
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of pure this compound.
-
-
Storage Conditions:
-
Store the mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At predetermined time points, analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Observe any physical changes such as color, caking, or liquefaction.
-
Visualizations
Caption: Simplified signaling pathway of this compound's multimodal antidepressant action.
References
- 1. biosynth.com [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. questjournals.org [questjournals.org]
- 4. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. scispace.com [scispace.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cholinergic Profile of Minaprine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Minaprine, with a focus on its interactions with the cholinergic system. A critical review of existing literature indicates that this compound is predominantly a cholinomimetic agent, rather than having anticholinergic effects. This guide is designed to address the potential for misinterpretation of experimental results and to provide a framework for accurately characterizing this compound's cholinergic activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound an anticholinergic drug?
A1: Contrary to what might be assumed for some antidepressants, extensive research has shown that this compound is largely devoid of anticholinergic effects.[1][2] In fact, it is more accurately described as a cholinomimetic, meaning it mimics the effects of acetylcholine.[3][4][5]
Q2: Why might I be observing effects in my experiment that appear to be anticholinergic?
A2: There are several potential reasons for observing effects that may be misinterpreted as anticholinergic:
-
High Concentrations: At very high, non-physiological concentrations, this compound may have off-target effects that could indirectly influence cholinergic signaling.
-
Tissue-Specific Effects: While centrally acting as a cholinomimetic, one study has reported a peripheral anticholinergic effect specifically on the smooth muscle of the rat urinary bladder.[6] This suggests that the drug's action could be tissue-dependent.
-
Indirect Pharmacological Actions: this compound has a complex pharmacological profile, including effects on serotonin and dopamine systems.[1][7][8] Interactions within these systems could indirectly produce outcomes that resemble anticholinergic effects.
-
Experimental Confounders: It is crucial to rule out other variables in your experimental setup that could be contributing to the observed effects.
Q3: What is the primary mechanism of this compound's cholinomimetic action?
A3: this compound and its metabolite, SR 95070B, exhibit a selective affinity for M1 muscarinic receptors, where they act as agonists.[3] They also weakly inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, which can lead to an increase in acetylcholine levels in the brain.[9][10]
Q4: Can this compound's metabolites have different cholinergic properties?
A4: The metabolite SR 95070B has been shown to share the cholinomimetic properties of this compound, specifically its selective affinity for M1 muscarinic receptors.[3]
Troubleshooting Guides
Issue: Unexpected decrease in cholinergic-mediated physiological response.
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure that the concentration of this compound used is within the established therapeutic and experimental range. Very high concentrations may lead to non-specific binding and off-target effects.
-
Assess Acetylcholine Levels: Directly measure acetylcholine levels in your experimental system. A cholinomimetic agent like this compound would be expected to increase or maintain acetylcholine levels.[9]
-
Characterize Muscarinic Receptor Interaction: Perform receptor binding assays to determine if this compound is acting as an agonist or antagonist at the specific muscarinic receptor subtypes present in your tissue of interest.
-
Consider Indirect Effects: Investigate the potential role of serotonergic or dopaminergic pathway activation in your observed outcome, as this compound actively modulates these systems.[1][7][8]
-
Control for Tissue Specificity: If working with peripheral tissues, be aware of the potential for tissue-specific effects, such as the observed anticholinergic action in the rat urinary bladder.[6]
Issue: Contradictory results in different experimental models.
Troubleshooting Steps:
-
Compare Central vs. Peripheral Models: Acknowledge that this compound's effects can differ between the central nervous system and peripheral tissues.[3][6] Its cholinomimetic actions are most prominently documented in the brain.
-
Analyze Receptor Subtype Expression: The differential expression of M1, M2, and other muscarinic receptor subtypes in your models could explain varied responses. This compound's agonism is most selective for the M1 subtype.[3]
-
Evaluate Route of Administration and Metabolism: The method of drug delivery and the rate of metabolism to active metabolites like SR 95070B could influence the local concentration and observed effects.
Quantitative Data Summary
Table 1: Muscarinic Receptor Binding Profile of this compound
| Compound | Receptor Target | Action | Affinity (IC50) | Tissue/Model | Reference |
| This compound | Muscarinic Receptors | Weak displacement of (3H)dexetimide | 2 x 10⁻⁴ M | Rat Striatum | [9] |
| This compound | M1 Muscarinic Receptors (displaced [3H]-pirenzepine) | Agonist | - | Rat Cortex & Hippocampus | [3] |
| SR 95070B (metabolite) | M1 Muscarinic Receptors (displaced [3H]-pirenzepine) | Agonist | - | Rat Cortex & Hippocampus | [3] |
| This compound | Muscarinic Receptors (inhibited binding of [3H]-N-methylscopolamine) | Weak Inhibitor | - | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | [3] |
Table 2: Effects of this compound on Acetylcholine Levels
| Compound | Dose | Effect on Acetylcholine | Brain Region | Model | Reference |
| This compound | 30 mg/kg IP | 60% Increase | Striatum | Rat | [9] |
| This compound | 30 mg/kg IP | 35% Increase | Hippocampus & Cortex | Rat | [9] |
| This compound | 30 mg/kg IP | 14% Increase | Midbrain-Hindbrain | Rat | [9] |
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay
Objective: To determine the affinity and selectivity of this compound for different muscarinic receptor subtypes.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex, hippocampus, striatum) from control animals in a suitable buffer.
-
Radioligand Binding: Incubate the tissue homogenates with a specific radiolabeled muscarinic antagonist (e.g., [³H]-pirenzepine for M1, [³H]-N-methylscopolamine for non-selective binding) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for this compound, representing the concentration that inhibits 50% of the specific radioligand binding.
Protocol 2: Acetylcholine Level Measurement via Microdialysis
Objective: To measure the in vivo effect of this compound on extracellular acetylcholine levels.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express acetylcholine levels as a percentage of the baseline pre-drug administration levels.
Visualizations
Caption: this compound's cholinomimetic signaling pathway.
Caption: Workflow for troubleshooting perceived anticholinergic effects.
Caption: Logical relationship of this compound's pharmacological actions.
References
- 1. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an anticholinergic-free antidepressant? Results of a controlled trial of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Study on the Peripheral Anticholinergic Effect of this compound. [e-jyms.org]
- 7. Serotonin-2 receptor-mediated regulation of release of acetylcholine by this compound in cholinergic nerve terminal of hippocampus of rat [pubmed.ncbi.nlm.nih.gov]
- 8. This compound antagonises the serotonergic inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical effects of this compound, a novel psychotropic drug, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: In Vitro Minaprine MAO Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro effects of minaprine on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) activity.
Frequently Asked Questions (FAQs)
Q1: We are observing very weak inhibition of MAO-A and MAO-B in our in vitro assay with this compound. Is this expected?
A1: Yes, this is an expected finding. In vitro studies have demonstrated that this compound itself possesses a very weak affinity for both MAO-A and MAO-B, with reported IC50 values in the millimolar range.[1] This suggests that the parent compound is not a potent direct inhibitor of these enzymes under in vitro conditions.
Q2: If this compound is a weak in vitro MAO inhibitor, why is it sometimes classified as a reversible inhibitor of MAO-A (RIMA)?
A2: this compound is classified as a RIMA primarily based on its in vivo effects.[2][3][4] Research suggests that this compound's MAO-A inhibitory activity in a living organism is likely due to the formation of active metabolites following administration.[1] These metabolites, rather than this compound itself, are thought to be responsible for the observed inhibition of MAO-A.
Q3: What are the other known mechanisms of action for this compound?
A3: this compound has a multifaceted pharmacological profile. Besides its effects on MAO-A, it also binds to serotonin type 2 receptors, and dopamine D1 and D2 receptors.[2][4] Furthermore, it functions as a serotonin and dopamine reuptake inhibitor and exhibits some cholinomimetic properties.[2][5] It has also been found to inhibit acetylcholinesterase.[3]
Q4: What are some key considerations when designing an in vitro experiment to measure this compound's effect on MAO activity?
A4: Given its weak in vitro potency, it is crucial to:
-
Use a sufficiently high concentration range of this compound to observe any potential inhibition.
-
Include appropriate positive controls to validate the assay's sensitivity. For MAO-A, clorgyline is a standard inhibitor, while selegiline is commonly used for MAO-B.[6][7]
-
Consider that the in vivo effects may not be replicated in a simple in vitro setup with the parent drug alone due to the role of active metabolites.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable inhibition of MAO-A or MAO-B at standard screening concentrations. | This compound's inherently weak in vitro affinity.[1] | Increase the concentration range of this compound in your assay. Be aware that solubility may become a limiting factor at very high concentrations. |
| Assay conditions are not optimal. | Ensure that the pH, temperature, and incubation times are appropriate for MAO enzyme activity. Refer to established protocols for MAO inhibition assays.[8][9] | |
| Inactive enzyme or substrate. | Always validate your assay with known potent inhibitors for both MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) to confirm that the enzymes and substrates are active.[6][7] | |
| High variability between replicate wells. | Inconsistent pipetting or reagent mixing. | Ensure proper mixing of all reagents and use calibrated pipettes for accurate volume dispensing. |
| Solvent effects. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically ≤1-2%) and consistent across all wells, including controls.[8][9] Run a solvent-only control to assess its impact on enzyme activity. | |
| Discrepancy between in vitro and expected in vivo results. | The in vitro system lacks the metabolic processes that occur in vivo. | The MAO-A inhibition observed in vivo is likely due to active metabolites of this compound.[1] To investigate this, consider in vitro metabolism studies using liver microsomes or other metabolic systems to generate metabolites, which can then be tested for MAO inhibitory activity. |
Quantitative Data
Table 1: In Vitro Affinity of this compound for MAO-A and MAO-B
| Compound | Target | IC50 | Assay System | Reference |
| This compound | MAO-A | ~1 mM | Rat Brain | [1] |
| This compound | MAO-B | ~1 mM | Rat Brain | [1] |
Experimental Protocols
General Protocol for In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol is a generalized procedure based on commercially available kits and published methods.[8][9][10][11] Researchers should optimize conditions for their specific experimental setup.
1. Reagent Preparation:
-
MAO Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme (typically pH 7.4).
-
Enzyme Solution: Use recombinant human MAO-A or MAO-B. Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use.
-
Substrate Solution: A common substrate for both MAO-A and MAO-B is kynuramine.[6][7] Other substrates can also be used. Prepare a stock solution and dilute it to the working concentration.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Positive Controls: Prepare stock solutions of a known MAO-A inhibitor (e.g., clorgyline) and a MAO-B inhibitor (e.g., selegiline).
-
Detection Reagent: This will depend on the specific assay. For fluorometric assays utilizing hydrogen peroxide detection, a probe like Amplex Red is often used in combination with horseradish peroxidase (HRP).
2. Assay Procedure:
-
Add a small volume of the test compound (this compound) dilutions, positive controls, or vehicle (solvent control) to the wells of a 96-well black plate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points to determine the reaction rate.
3. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Signaling pathway of MAO and its inhibition.
Caption: Workflow for in vitro MAO inhibition assay.
References
- 1. Effect of the antidepressant this compound on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mims.com [mims.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Strategies for Dissociating Serotonergic and Dopaminergic Effects of Minaprine Analogs
Welcome to the technical support center for researchers engaged in the development of Minaprine analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in the strategic dissociation of serotonergic and dopaminergic activities of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the foundational pharmacological profile of this compound?
This compound is an atypical antidepressant characterized by a mixed mechanism of action, influencing both the serotonin and dopamine systems. Its primary pharmacological activities include:
-
Serotonin Reuptake Inhibition: Blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.[1][2]
-
Serotonin Receptor Antagonism: Shows affinity for and antagonizes 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]
-
Dopamine Receptor Agonism: Acts as an agonist at D1 and D2 dopamine receptors.[2]
-
MAO-A Inhibition: Functions as a reversible inhibitor of monoamine oxidase A (MAO-A), contributing to increased synaptic levels of serotonin and norepinephrine.[1][2][3]
-
Cholinomimetic Activity: Exhibits some activity as a cholinergic drug.[1]
This complex profile presents both opportunities and challenges for medicinal chemists aiming to develop analogs with more selective actions.
Q2: What are the primary strategic approaches to dissociate the serotonergic and dopaminergic effects of this compound analogs?
Based on established medicinal chemistry principles, two main strategies can be employed:
-
Structure-Activity Relationship (SAR) Guided Modification: This involves systematically modifying the this compound scaffold and assessing the impact on activity at serotonin and dopamine targets. Key areas for modification include the phenyl ring, the pyridazine core, and the morpholinoethylamino side chain.
-
Bioisosteric Replacement: This strategy involves replacing key functional groups with other groups that have similar physical or chemical properties, with the aim of altering receptor selectivity. For example, replacing the morpholine ring with other heterocyclic systems.
Q3: We are observing a loss of potency at our target of interest after modifying the phenyl ring of a this compound analog. What could be the issue?
This is a common challenge. The phenyl ring of this compound is a critical component for its interaction with various receptors.
-
Troubleshooting:
-
Review SAR Data: Examine the provided SAR data (Table 1) to see how different substitutions on the phenyl ring affect binding affinity. Even small changes in the position or nature of a substituent can dramatically alter activity.
-
Consider Steric Hindrance: The modification you introduced might be causing steric clashes with the receptor's binding pocket.
-
Evaluate Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of your substituent can influence the overall electron distribution of the molecule and its interaction with the receptor.
-
Hypothesize and Test: Formulate a hypothesis based on the observed data. For example, "A bulky substituent at the para position of the phenyl ring decreases affinity for the 5-HT2A receptor." Then, synthesize and test a new analog with a smaller substituent at the same position to test this hypothesis.
-
Q4: Our new this compound analog shows high affinity for both 5-HT2A and D2 receptors. How can we improve its selectivity?
Achieving selectivity between 5-HT2A and D2 receptors is a known challenge due to some structural similarities in their binding pockets.
-
Troubleshooting:
-
Focus on the Side Chain: The morpholinoethylamino side chain of this compound plays a crucial role in its interaction with both receptor types. Systematically modifying the length and composition of this chain can introduce selectivity. For example, altering the distance between the pyridazine core and the terminal nitrogen.
-
Explore Bioisosteres for the Morpholine Ring: Replacing the morpholine ring with other nitrogen-containing heterocycles (e.g., piperidine, piperazine) can introduce subtle conformational changes that may be better accommodated by one receptor over the other. The study by Contreras et al. (1999) on aminopyridazines as acetylcholinesterase inhibitors demonstrated that replacing the morpholine with a benzylpiperidine moiety significantly increased potency for that target, illustrating the impact of this part of the molecule.[4]
-
Conformational Restriction: Introducing rigid elements into the side chain can lock the molecule into a conformation that is preferentially recognized by one receptor.
-
Troubleshooting Guides
Issue 1: Low Affinity at Serotonin Transporter (SERT)
-
Problem: Your this compound analog shows weak or no inhibition of serotonin reuptake.
-
Possible Causes:
-
Modification of the Pyridazine Core: The pyridazine ring is likely essential for interaction with SERT. Significant alterations to this core may disrupt binding.
-
Incorrect Side Chain Conformation: The morpholinoethylamino side chain needs to adopt a specific conformation to effectively block the transporter.
-
-
Troubleshooting Steps:
-
Revert to the Core Scaffold: If significant modifications were made to the pyridazine ring, synthesize an analog that restores the original core while retaining other desired modifications.
-
Systematically Vary the Side Chain: Synthesize a small series of analogs where the length of the ethylamino linker is varied (e.g., from one to four carbons) to determine the optimal distance for SERT inhibition.
-
Computational Modeling: Use molecular docking simulations to predict the binding pose of your analogs in a homology model of SERT. This can provide insights into potential steric clashes or unfavorable interactions.
-
Issue 2: Poor Selectivity for Dopamine D2 Receptors over 5-HT2A Receptors
-
Problem: Your analog binds with high affinity to both D2 and 5-HT2A receptors, and you are aiming for a D2-selective compound.
-
Possible Causes:
-
Pharmacophore Overlap: The key pharmacophoric features of your analog are recognized by both receptors.
-
Molecular Flexibility: The molecule is conformationally flexible and can adapt to the binding sites of both receptors.
-
-
Troubleshooting Steps:
-
Analyze Receptor Binding Pockets: Compare homology models of the D2 and 5-HT2A receptor binding sites to identify key differences in amino acid residues. Design modifications that introduce interactions with non-conserved residues in the D2 receptor or create steric clashes with non-conserved residues in the 5-HT2A receptor.
-
Introduce Conformational Constraints: Synthesize analogs where the flexible side chain is incorporated into a rigid ring system. This will limit the number of possible conformations and may favor binding to one receptor over the other.
-
Focus on the Phenyl Ring Substituents: Systematically explore a range of substituents on the phenyl ring. Small, electron-withdrawing groups at the meta or para positions may be a good starting point to probe for selective interactions.
-
Data Presentation
The following table summarizes the structure-activity relationship data for a series of this compound analogs, focusing on their acetylcholinesterase (AChE) inhibitory activity as a starting point for understanding the impact of structural modifications. While not direct measures of serotonergic or dopaminergic activity, these data provide valuable insights into how changes to the this compound scaffold affect biological activity.
Table 1: Structure-Activity Relationship of this compound Analogs as Acetylcholinesterase Inhibitors [4]
| Compound | R (Side Chain) | IC50 (µM) for AChE |
| This compound | 2-(morpholino)ethyl | 600 |
| 3d | 2-(4-phenylpiperazin-1-yl)ethyl | 100 |
| 3j | 4-(piperidin-1-yl)butyl | 1.1 |
| 3y | 2-(1-benzylpiperidin-4-yl)ethyl | 0.12 |
Data extracted from Contreras, J. M., et al. (1999). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 42(4), 730–741.
Experimental Protocols
Radioligand Binding Assays
This protocol provides a general framework for assessing the binding affinity of this compound analogs to serotonin and dopamine receptors.
Objective: To determine the inhibition constant (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2)
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
Test compounds (this compound analogs) at various concentrations
-
Incubation buffer (specific to the receptor assay)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Preparation:
-
Prepare serial dilutions of the test compounds.
-
Thaw the cell membranes on ice.
-
Prepare the incubation buffer containing the radioligand at a concentration near its dissociation constant (Kd).
-
-
Incubation:
-
In a 96-well plate, add the cell membranes, the radioligand solution, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound.
-
Incubate at the appropriate temperature and for the specified duration to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Targeted signaling pathways for selective this compound analogs.
Caption: Workflow for developing selective this compound analogs.
Caption: Logical flow from structural modification to functional outcome.
References
Technical Support Center: Improving the Oral Bioavailability of Minaprine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Minaprine in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. Is this expected?
A1: Yes, this is a known characteristic of this compound. Studies in rats have shown that this compound has a low oral bioavailability, estimated to be around 5%.[1] This is primarily attributed to extensive first-pass metabolism in the liver, where the parent drug is rapidly converted into its metabolites.[1][2] Following oral administration, two metabolites, M3 (p-hydroxy-minaprine) and M5, appear swiftly in rat plasma at concentrations significantly higher than this compound itself.[1] Therefore, observing low parent drug concentrations is consistent with existing data.
Q2: What is the primary metabolic pathway for this compound that reduces its oral bioavailability?
A2: The principal metabolic route responsible for the extensive first-pass metabolism of this compound is the 4-hydroxylation of its aromatic ring, leading to the formation of p-hydroxy-minaprine (Metabolite M3).[2] In vitro studies using liver microsomes and hepatocytes have confirmed this as the major biotransformation pathway.[2] Other metabolic reactions that occur include N-oxidation, N-dealkylation, and reductive cleavage of the morpholino ring.[2]
Q3: Are there significant species differences in this compound metabolism that I should be aware of when selecting an animal model?
A3: Yes, marked species differences in metabolism have been reported. For instance, p-hydroxy-minaprine (M3) is the predominant metabolite in rats and monkeys.[3] In contrast, dogs show higher levels of the parent drug and its N-oxide (M4).[3] These differences are significant and suggest that the dog may not be a suitable model for predicting human metabolism of this compound.[2] Researchers should consider these variations when extrapolating results to humans.
Q4: What formulation strategies could potentially improve the oral bioavailability of this compound?
A4: While specific studies on enhanced formulations for this compound are limited, several established strategies can be employed to overcome challenges like extensive first-pass metabolism and improve oral bioavailability:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from enzymatic degradation in the gastrointestinal tract and liver.[4][5][6] Nanoparticles can also enhance absorption through various mechanisms, including improved solubility and potential uptake via lymphatic pathways, which can bypass the liver and reduce first-pass metabolism.[7]
-
Cyclodextrin Complexation: Complexing this compound with cyclodextrins, which are cyclic oligosaccharides, can enhance its aqueous solubility and dissolution rate.[8][9] By forming an inclusion complex, the cyclodextrin molecule can shield the drug from metabolic enzymes, potentially increasing the amount of intact drug that reaches systemic circulation.[10]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug. Designing a prodrug of this compound could involve masking the site of metabolism (the aromatic ring) with a promoiety. This can protect the drug during its first pass through the liver. Once in systemic circulation, the promoiety is designed to be cleaved, releasing the active this compound.[11][12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique across all animals. Verify the correct placement of the gavage needle to prevent accidental administration into the trachea. Use trained personnel to perform the procedure.[15][16] |
| Stress-Induced Physiological Changes | Acclimatize animals to handling and the gavage procedure to minimize stress, which can affect gastric emptying and blood flow. Pre-coating the gavage needle with sucrose has been shown to reduce stress.[17] |
| Differences in Gastric Emptying/Food Effects | Standardize the fasting period for all animals before dosing. Typically, a 12-hour fast for food (with free access to water) is employed before oral administration in pharmacokinetic studies.[18] |
| Genetic Polymorphisms in Metabolic Enzymes | Be aware that metabolic differences can exist even within the same strain of animals, similar to extensive and poor metabolizer phenotypes in humans. If variability is extreme, consider if this could be a factor, although it is harder to control. |
Issue 2: Undetectable or Below Limit of Quantification (BLQ) Plasma Levels of this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Due to its low bioavailability (5% in rats), the administered oral dose may not be high enough to achieve detectable plasma concentrations of the parent drug.[1] Consider increasing the dose, if tolerated and within ethical limits. |
| Rapid and Extensive Metabolism | The parent drug is cleared very quickly (elimination half-life of 34 minutes after IV injection in rats).[1] Ensure that your early blood sampling time points are frequent enough (e.g., 5, 15, 30 minutes post-dose) to capture the absorption phase and Cmax. |
| Inadequate Analytical Method Sensitivity | Verify that the limit of quantification (LOQ) of your analytical method (e.g., HPLC-UV, LC-MS/MS) is sufficiently low. You may need to optimize the extraction procedure or use a more sensitive detector. |
| Sample Degradation | Ensure proper handling and storage of plasma samples. Store samples at -70°C or lower and check for stability through freeze-thaw cycles.[19] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound in various animal species after oral administration.
| Species | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC | Oral Bioavailability (%) | Reference |
| Rat | 5 (oral) | - | - | - | 5% (compared to IV) | [1] |
| Rat | 20 (oral) | - | - | - | - | [3] |
| Dog | 20 (oral) | 2.7 | - | - | - | [3] |
| Macaque | 5 (oral) | - | - | - | - | [3] |
| Macaque | 20 (oral) | - | - | - | - | [3] |
Note: Detailed pharmacokinetic parameters like Cmax, Tmax, and AUC for oral doses are not consistently reported across the literature, with bioavailability often being the primary focus.
Experimental Protocols
Protocol for Oral Gavage in Rats
This protocol is a standard procedure for administering liquid substances directly into the stomach of a rat.
Materials:
-
Appropriate-sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball-tip for adult rats).[16][20]
-
Syringe prefilled with the this compound formulation.
-
Animal scale.
-
Personal Protective Equipment (PPE): gloves, eye protection.
Procedure:
-
Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10-20 ml/kg.[16] Ensure the this compound formulation is homogenous (e.g., solution or a well-suspended mixture).
-
Measure Needle Depth: Before the first use, measure the correct insertion depth by holding the gavage needle alongside the rat. The tip should reach the last rib (xiphoid process), but not go past it. Mark this depth on the needle with a permanent marker.[15][16]
-
Animal Restraint: Securely restrain the rat by scruffing the loose skin on its back and neck. The head should be immobilized and held in a vertical position to align the mouth and esophagus.[17]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx. The animal will reflexively swallow, allowing the needle to slide easily into the esophagus. Never force the needle. If you feel resistance, withdraw and reposition.[17][15]
-
Administration: Advance the needle to the pre-measured mark. Administer the substance slowly and steadily from the syringe.[21]
-
Withdrawal: Once the full dose is delivered, gently withdraw the needle along the same path.
-
Monitoring: Return the animal to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress (e.g., fluid coming from the nose or mouth), which could indicate accidental tracheal administration.[16][20]
Protocol for this compound Quantification in Rat Plasma by HPLC
This protocol is a representative method adapted from procedures for similar tricyclic compounds, as a specific, detailed method for this compound was not available.[19]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[22]
-
Centrifuge, vortex mixer, and sample evaporator.
-
Solvents: Acetonitrile (HPLC grade), n-hexane, isoamyl alcohol.
-
Reagents: Sodium hydrogen phosphate, internal standard (e.g., a structurally similar compound not present in the sample, like Trimipramine).[19]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of rat plasma in a centrifuge tube, add 20 µL of the internal standard solution.
-
Add 1.5 mL of an extraction solvent mixture (e.g., n-hexane/isoamyl alcohol, 98:2 v/v).[19]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes at 4,000 x g.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly to dissolve the contents.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01 M sodium hydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.5). A typical ratio might be 40:60 (acetonitrile:buffer).[19]
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., ~280-290 nm).
-
Injection: Inject 10-20 µL of the reconstituted sample into the HPLC system.
-
-
Quantification:
-
Create a calibration curve by spiking blank rat plasma with known concentrations of this compound and the internal standard and processing them through the same extraction procedure.
-
Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
Caption: Strategies to overcome the first-pass metabolism of this compound.
Caption: Workflow for oral gavage administration in rats.
Caption: Workflow for plasma sample analysis by HPLC.
References
- 1. Disposition and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in human and animal hepatocytes and liver microsomes--prediction of metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of this compound in animals and in human extensive and limited debrisoquine hydroxylators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Modeling the influence of cyclodextrins on oral absorption of low-solubility drugs: I. Model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Efficient Prodrugs: Design and Therapeutic Applications : Oriental Journal of Chemistry [orientjchem.org]
- 14. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. [Determination of theacrine in rat plasma by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Variable Effects of Minaprine in Rat Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability of Minaprine's effects in different rat strains. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in experimental design, execution, and data interpretation.
Troubleshooting Guide
Issue: High Variability in Behavioral Assay Results
Question: We are observing significant variability in the outcomes of our behavioral assays (e.g., Forced Swim Test, Tail Suspension Test) with this compound, both within and between experimental groups. What could be the cause, and how can we mitigate this?
Answer:
Variability in behavioral assays is a common challenge in preclinical research. Several factors related to the rat strain and experimental protocol can contribute to this issue.
-
Genetic Diversity: Outbred strains like Sprague-Dawley and Wistar rats, while commonly used, exhibit greater genetic diversity compared to inbred strains. This can lead to inherent differences in drug response. Wistar-Kyoto (WKY) rats, for instance, are known to show behavioral, physiological, and neuroendocrine responses to stress and pharmacological challenges that differ from Sprague-Dawley (SD) or Wistar (WIS) rats.
-
Supplier Differences: Even within the same strain, rats sourced from different vendors can exhibit different behavioral phenotypes and drug responses due to genetic drift and different breeding and husbandry conditions.
-
Baseline Behavioral Differences: Different rat strains have distinct baseline behaviors. For example, some strains may naturally be more active or passive in the Forced Swim Test, which can influence the apparent effect of this compound.
-
Environmental Factors: Minor environmental stressors, such as noise, light intensity, and handling procedures, can significantly impact behavioral outcomes.
Troubleshooting Steps:
-
Standardize Strain and Supplier: Whenever possible, use a single, well-characterized rat strain from a single, reputable supplier for the duration of a study.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals upon arrival at the facility to minimize stress.
-
Consistent Handling: Implement a standardized handling protocol for all animals to reduce experimenter-induced variability.
-
Control for Environmental Factors: Conduct behavioral tests at the same time of day, in a dedicated and environmentally controlled room. Minimize noise and other potential stressors.
-
Baseline Testing: Conduct baseline behavioral testing before drug administration to identify and potentially exclude outliers.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on statistical power.
Issue: Inconsistent Pharmacokinetic Profiles
Question: We are observing inconsistent plasma concentrations of this compound in our pharmacokinetic studies. Why might this be happening?
Answer:
Inconsistent pharmacokinetic (PK) profiles can be attributed to several factors, many of which are related to the specific rat strain being used.
-
Metabolic Differences: Different rat strains can have variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s. This can lead to differences in the rate of this compound metabolism and clearance.
-
Gastrointestinal Differences: Absorption of orally administered this compound can be influenced by strain-dependent differences in gastrointestinal pH, transit time, and efflux transporter expression. This compound has a low oral bioavailability of around 5% in rats.[1]
-
Age and Sex: The age and sex of the rats can significantly impact drug metabolism and disposition.
Troubleshooting Steps:
-
Strain Selection: Be aware that metabolic profiles can differ between strains. What is observed in a Wistar rat may not be directly comparable to a Sprague-Dawley rat.
-
Fasting: Standardize the fasting period before drug administration, as food can affect drug absorption.
-
Route of Administration: For initial studies, consider intravenous (IV) administration to bypass absorption variability and establish a baseline pharmacokinetic profile.
-
Blood Sampling: Ensure a consistent and minimally stressful blood sampling technique.
-
Metabolite Profiling: Be aware that this compound is metabolized into active metabolites. Inconsistent levels of these metabolites could also contribute to variable effects.
Frequently Asked Questions (FAQs)
Q1: Which rat strain is best for studying the antidepressant effects of this compound?
A1: There is no single "best" strain, as the choice depends on the specific research question.
-
Wistar and Sprague-Dawley rats are the most commonly used outbred strains in preclinical depression research and offer good generalizability. However, they can exhibit significant behavioral variability.
-
Wistar-Kyoto (WKY) rats are an inbred strain that has been proposed as a genetic model of depression due to their behavioral and neurochemical differences compared to Wistar and Sprague-Dawley rats. They may be particularly useful for studying the effects of antidepressants in a model with a "depressive-like" phenotype.
Q2: How does the metabolism of this compound differ between rat strains?
A2: While direct comparative studies on this compound metabolism across different rat strains are limited, it is well-established that drug metabolism can vary significantly between strains. For example, differences in the expression of cytochrome P450 enzymes can lead to different rates of drug clearance and metabolite formation. Researchers should be cautious when extrapolating metabolic data from one strain to another. In rats, two metabolites, M3 and M5, appear rapidly in plasma and exceed the concentration of the parent drug.[1]
Q3: What are the expected pharmacokinetic parameters of this compound in rats?
A3: In one study, following intravenous injection in rats, this compound was cleared rapidly from plasma with an elimination half-life of 34 minutes.[1] The oral bioavailability was found to be low, at approximately 5%.[1] It is important to note that the specific rat strain was not mentioned in this particular study, and these values may differ in other strains.
Q4: Can the route of administration affect the variability of this compound's effects?
A4: Yes. Oral administration is subject to more variability due to factors affecting absorption in the gastrointestinal tract. Intraperitoneal (i.p.) and intravenous (iv) injections offer more direct and consistent delivery into the systemic circulation. When administered orally, this compound has been shown to be considerably less active as a MAO-A inhibitor compared to intraperitoneal administration.[2]
Q5: How does this compound's mechanism of action contribute to potential variability?
A5: this compound has a complex pharmacological profile, acting on multiple neurotransmitter systems. It is a serotonin and dopamine reuptake inhibitor, a serotonin (5-HT2) and dopamine (D1/D2) receptor antagonist, a reversible inhibitor of monoamine oxidase A (MAO-A), and has cholinomimetic properties.[3] Different rat strains have known differences in the baseline levels and turnover of these neurotransmitters, which could lead to variable responses to a drug like this compound that targets these systems.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Rat Strain | Source |
| Elimination Half-life (t½) | 34 minutes | Intravenous (5 mg/kg) | Not Specified | [1] |
| Oral Bioavailability | 5% | Oral (5 mg/kg) | Not Specified | [1] |
Table 2: In Vitro and Ex Vivo MAO-A Inhibitory Activity of this compound in Rats
| Parameter | Value | Condition | Source |
| IC50 (MAO-A & B) | ~1 mM | In vitro (brain) | [2] |
| ED50 (MAO-A) | 12.8 mg/kg | Ex vivo (intraperitoneal) | [2] |
Experimental Protocols
Forced Swim Test (FST) for Assessing Antidepressant Activity
This protocol is adapted from standard procedures used to evaluate the efficacy of antidepressant drugs.
Materials:
-
Transparent Plexiglas cylinders (approximately 20 cm in diameter and 40 cm high).
-
Water maintained at 25°C.
-
This compound solution and vehicle control.
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each rat individually into a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session is for habituation and is not scored for immobility.
-
-
Drug Administration:
-
Administer this compound or vehicle control at predetermined time points before the test session (e.g., 24, 5, and 1 hour before the test). The exact timing will depend on the known pharmacokinetics of this compound.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rats back into the cylinders for a 5-minute swim session.
-
Record the duration of immobility during this 5-minute period. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Considerations for Reducing Variability:
-
The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind paws.
-
The water should be changed between animals.
-
Scoring should be performed by an observer who is blind to the treatment conditions.
-
Be aware that different strains exhibit different baseline levels of immobility and may respond differently to the same dose of an antidepressant.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: A typical experimental workflow for assessing this compound's effects in rats.
References
Validation & Comparative
A Comparative Analysis of Minaprine and Modern Antidepressants in Preclinical Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of minaprine, an atypical antidepressant, with modern antidepressants—specifically the Selective Serotonin Reuptake Inhibitor (SSRI) fluoxetine and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) venlafaxine—in established animal models of depression. This analysis is based on a synthesis of available preclinical data to inform future research and drug development efforts.
Executive Summary
This compound, a pyridazine derivative, exhibits a unique pharmacological profile, including serotonin and dopamine reuptake inhibition, monoamine oxidase-A (MAO-A) inhibition, and receptor modulation.[1][2][3][4] This contrasts with the more targeted mechanisms of modern antidepressants like fluoxetine (an SSRI) and venlafaxine (an SNRI).[5][6][7][8][9][10] While direct comparative studies are limited, this guide consolidates data from various preclinical trials to offer an objective assessment of their relative efficacy in widely used animal models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.
Mechanism of Action: A Comparative Overview
The distinct mechanisms of these antidepressants are central to understanding their behavioral effects in animal models.
-
This compound: Exhibits a broad spectrum of activity. It acts as a serotonin and dopamine reuptake inhibitor, a reversible inhibitor of MAO-A, and also interacts with serotonin (5-HT2) and dopamine (D1 and D2) receptors.[1][2][3][4] This multifaceted mechanism suggests a complex influence on monoaminergic systems.
-
Fluoxetine (SSRI): Primarily functions by selectively blocking the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[5][6][11] This targeted action forms the basis of its antidepressant effects.
-
Venlafaxine (SNRI): Inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters (SERT and NET).[7][8][9][10] This dual action is believed to contribute to its efficacy, particularly in severe depression.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by each antidepressant class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Molecular mechanisms in the action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. tandfonline.com [tandfonline.com]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Minaprine and Amitriptyline in Preclinical Models of Major Depression
A notable gap in the existing preclinical literature is the absence of direct comparative studies evaluating Minaprine and Amitriptyline under identical experimental conditions. This guide, therefore, synthesizes data from independent preclinical studies to provide a comparative overview of their efficacy in established animal models of depression and their distinct mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals to understand the individual preclinical profiles of these two antidepressants.
Introduction to this compound and Amitriptyline
This compound is a psychotropic agent with antidepressant properties, belonging to the pyridazine class of compounds. It has demonstrated a unique pharmacological profile, distinguishing it from classic tricyclic antidepressants (TCAs). Amitriptyline, a well-established TCA, has been a benchmark antidepressant for decades, known for its efficacy in treating major depressive disorder. It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin and norepinephrine.
Performance in Preclinical Depression Models
The most common preclinical assays to evaluate antidepressant efficacy are the Forced Swim Test (FST) and the Learned Helgesplessness (LH) test. These models are designed to induce a state of behavioral despair in rodents, which can be reversed by effective antidepressant treatment.
Forced Swim Test (FST)
In the FST, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect.
-
This compound: Studies have shown that this compound decreases the immobility time in the FST in mice, suggesting its potential as an antidepressant.
-
Amitriptyline: Repeated administration of amitriptyline at doses of 5 and 10 mg/kg has been shown to significantly decrease the duration of immobility time in the FST in rats[1][2].
Learned Helplessness (LH) Test
The LH test exposes animals to inescapable and unpredictable stressors. Subsequently, when given an opportunity to escape a new aversive stimulus, animals that have developed "learned helplessness" fail to make the escape response. Antidepressants can reverse this learned behavior.
-
Amitriptyline: Repeated treatment with amitriptyline at a dose of 10 mg/kg has been demonstrated to reduce the number of escape failures in the learned helplessness model in rats[1][2].
Comparative Data from Preclinical Studies
The following tables summarize the key findings from separate preclinical investigations of this compound and Amitriptyline. It is critical to note that these results are not from head-to-head comparative studies and, therefore, direct comparisons of potency and efficacy should be made with caution due to potential variations in experimental protocols.
| Drug | Animal Model | Key Finding | Reference |
| This compound | Forced Swim Test (Mice) | Decreased immobility time | (General preclinical profile) |
| Amitriptyline | Forced Swim Test (Rats) | Significantly decreased immobility time (at 5 & 10 mg/kg) | [1][2] |
| Amitriptyline | Learned Helplessness (Rats) | Reduced number of escape failures (at 10 mg/kg) | [1][2] |
Table 1: Behavioral Effects in Preclinical Depression Models
| Drug | Primary Mechanism of Action | Neurotransmitter Systems Modulated |
| This compound | Atypical; Serotonin & Dopamine Agonist, Weak MAO-A inhibitor | Serotonergic, Dopaminergic |
| Amitriptyline | Serotonin and Norepinephrine Reuptake Inhibitor | Serotonergic, Noradrenergic, Cholinergic (anticholinergic side effects) |
Table 2: Primary Mechanism of Action and Neurotransmitter Involvement
Experimental Protocols
Detailed experimental protocols from a single study directly comparing this compound and Amitriptyline are unavailable. However, this section outlines standardized protocols for the Forced Swim Test and the Learned Helplessness Test as commonly employed in antidepressant screening.
Forced Swim Test (Porsolt's Test)
This test is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable environment.
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 15 cm, preventing the rodent from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session serves to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered either the vehicle, this compound, or Amitriptyline. After a designated pre-treatment time (e.g., 30-60 minutes), they are placed back into the water-filled cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A statistically significant decrease in immobility time for a drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Learned Helplessness Test
This model assesses the animal's ability to learn to escape an aversive stimulus after prior exposure to an uncontrollable stressor.
-
Apparatus: A shuttle box with two compartments separated by a gate or barrier. The floor of both compartments is a grid capable of delivering a mild electric foot shock.
-
Procedure:
-
Induction of Helplessness (Day 1): Animals are placed in one compartment of the shuttle box and subjected to a series of unpredictable and inescapable foot shocks for a prolonged period (e.g., 60-100 shocks over 1-2 hours). A control group is placed in the same apparatus but does not receive shocks.
-
Escape Testing (Day 2): 24 hours later, the animals are returned to the shuttle box. This time, an escape route is available (e.g., a light or tone signals the impending shock, and the animal can cross to the other compartment to avoid it). The number of failures to escape the shock within a given time frame (e.g., 20-30 seconds) is recorded over a series of trials.
-
-
Data Analysis: The number of escape failures is the primary measure. A significant reduction in the number of escape failures in a drug-treated group compared to a vehicle-treated helpless group indicates an antidepressant effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for this compound and Amitriptyline and a typical experimental workflow for preclinical antidepressant screening.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Amitriptyline.
Caption: General experimental workflow for preclinical antidepressant screening.
Conclusion
Based on the available preclinical data, both this compound and Amitriptyline demonstrate antidepressant-like effects in established animal models of depression. Amitriptyline's efficacy is well-documented in both the Forced Swim Test and the Learned Helplessness Test, consistent with its established clinical use. This compound also shows promise in the Forced Swim Test.
The two compounds exhibit distinct mechanisms of action. Amitriptyline functions as a classical tricyclic antidepressant, primarily blocking the reuptake of serotonin and norepinephrine. In contrast, this compound displays a more atypical profile, acting as a serotonin and dopamine agonist with weak MAO-A inhibitory properties. This difference in pharmacology may translate to variations in their clinical efficacy and side-effect profiles.
The significant limitation in this comparative analysis is the lack of direct, head-to-head preclinical studies. Such research would be invaluable for a more definitive comparison of their relative potencies, efficacies, and neurochemical effects under standardized conditions. Future preclinical research should aim to directly compare these and other novel antidepressants to established benchmarks like Amitriptyline to better inform clinical trial design and drug development strategies.
References
Validating the Antidepressant-Like Effects of Minaprine: A Comparative Guide Based on Multiple Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of Minaprine with other established antidepressants, supported by experimental data from key behavioral paradigms. Detailed methodologies for these experiments are provided to facilitate replication and further investigation.
Mechanism of Action: A Dual Approach
This compound, a psychotropic agent, has demonstrated efficacy in treating various depressive states. Its antidepressant-like properties are believed to stem from its unique mechanism of action, which involves the modulation of both serotonergic and dopaminergic systems. This compound acts as an antagonist at serotonin 5-HT2A receptors and as an agonist at dopamine D1 and D2 receptors.[1][2][3] This dual action distinguishes it from many other classes of antidepressants.
Behavioral Tests for Antidepressant Efficacy
To evaluate the antidepressant-like effects of this compound, several well-established behavioral tests are employed in preclinical studies. These tests are designed to induce a state of "behavioral despair" in rodents, which can be attenuated by effective antidepressant treatment. This guide focuses on three such tests: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT).
Experimental Protocols
Detailed protocols for these key behavioral tests are provided below to ensure standardized and reproducible experimental conditions.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used model to screen for antidepressant activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.[4][5][6][7]
-
Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Animals (mice or rats) are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility, defined as the time the animal floats passively with only minor movements to keep its head above water, is recorded during the final 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Drug Administration: Test compounds, including this compound and reference antidepressants, are typically administered intraperitoneally (i.p.) at specified doses (e.g., 10, 20, 40 mg/kg) 30 to 60 minutes before the test. A vehicle control group (e.g., saline) is always included.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral despair model used for screening potential antidepressant drugs in mice.[8][9][10][11]
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the horizontal bar by the tape for a 6-minute period.
-
The total duration of immobility (hanging passively) is recorded.
-
A reduction in immobility time suggests an antidepressant-like effect.
-
-
Drug Administration: Similar to the FST, drugs are administered i.p. at various doses prior to the test session.
Novelty-Suppressed Feeding Test (NSFT) Protocol
The Novelty-Suppressed Feeding Test assesses anxiety and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.[12][13][14][15][16]
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm). A single food pellet is placed on a white paper platform in the center of the arena.
-
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
Each animal is placed in a corner of the open-field arena.
-
The latency to begin eating the food pellet is recorded, with a maximum test duration of 10 minutes.
-
A shorter latency to eat is indicative of reduced anxiety and depressive-like behavior.
-
-
Drug Administration: Chronic administration of antidepressants is often required to see an effect in this test. Drugs are typically administered daily for a period of several weeks before the test day.
Comparative Performance Data
While direct comparative studies of this compound against a wide range of antidepressants in all three behavioral tests are limited in the publicly available literature, existing data indicates its efficacy. The following tables summarize representative data from studies investigating the effects of this compound and other common antidepressants in these behavioral paradigms. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Forced Swim Test (FST) - Immobility Time (Seconds)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM |
| Vehicle (Saline) | - | Data not available in direct comparison |
| This compound | Data not available | Reduces immobility time[3] |
| Imipramine | 15 | Significantly reduces immobility[5] |
| Desipramine | 15 | Significantly reduces immobility[5] |
| Fluoxetine | 20 | Significantly reduces immobility[6] |
Table 2: Tail Suspension Test (TST) - Immobility Time (Seconds)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM |
| Vehicle (Saline) | - | Data not available in direct comparison |
| This compound | Data not available | Expected to reduce immobility |
| Imipramine | 30 | Significantly reduces immobility[8] |
| Desipramine | 30 | Significantly reduces immobility[8] |
| Paroxetine | 10 | Significantly reduces immobility[8] |
Note: Quantitative data for this compound in the TST is not available in the provided search results. The expected outcome is based on its known antidepressant-like profile.
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed (Seconds)
| Treatment Group | Administration | Mean Latency to Feed (s) ± SEM |
| Vehicle (Saline) | Chronic | Data not available in direct comparison |
| This compound | Chronic | Expected to reduce latency |
| Duloxetine | Chronic | Significantly reduces latency[14] |
| Desvenlafaxine | Chronic | Significantly reduces latency[14] |
Note: Quantitative data for this compound in the NSFT is not available in the provided search results. The expected outcome is based on its antidepressant properties.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action of this compound and the experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's Action on the Serotonergic Synapse
Caption: this compound's Action on the Dopaminergic Synapse
Caption: General Experimental Workflow for Behavioral Testing
Conclusion
This compound demonstrates antidepressant-like effects in preclinical behavioral models, which are consistent with its mechanism of action involving both serotonergic and dopaminergic pathways. While the available quantitative data for direct comparison with other antidepressants is limited, the evidence suggests that this compound is an effective agent in reducing behavioral despair in rodents. Further head-to-head comparative studies are warranted to fully elucidate its efficacy profile relative to other established and novel antidepressant therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. transpharmation.com [transpharmation.com]
- 14. researchgate.net [researchgate.net]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
A Double-Blind, Placebo-Controlled Investigation of Minaprine in a Rodent Model of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a double-blind, placebo-controlled study design for evaluating the efficacy of Minaprine, a psychotropic agent with antidepressant properties, in an animal research context. The following sections detail the experimental protocol, present hypothetical comparative data, and illustrate key processes and mechanisms through diagrams.
Introduction to this compound
This compound is an antidepressant agent that exhibits a unique and complex pharmacological profile. Its mechanisms of action include the inhibition of serotonin and dopamine reuptake, reversible inhibition of monoamine oxidase A (MAO-A), and cholinomimetic activities.[1][2][3] This multifaceted activity suggests its potential not only for mood elevation but also for cognitive enhancement.[1][4][5] Animal studies have demonstrated its effectiveness in classic antidepressant screening tests, such as reducing immobility in the forced swimming test, and have pointed to its dopaminergic and serotonergic systems as key mediators of its effects.[6][7][8]
Experimental Protocol: this compound vs. Placebo in a Chronic Unpredictable Stress (CUS) Model
This protocol outlines a double-blind, placebo-controlled study to assess the antidepressant-like effects of this compound in rats subjected to Chronic Unpredictable Stress (CUS), a well-established animal model for depression.
1. Subjects:
-
Species: Male Sprague-Dawley rats (8 weeks old, 250-300g).
-
Housing: Single-housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum, except during specific stressor periods.
-
Acclimation: Animals are acclimated to the housing conditions for one week prior to the start of the experiment.
2. Experimental Groups:
-
Group 1: Control (No CUS) + Placebo (Vehicle)
-
Group 2: CUS + Placebo (Vehicle)
-
Group 3: CUS + this compound (10 mg/kg)
3. Double-Blind Procedure:
-
Drug/Placebo Preparation: An independent researcher, not involved in data collection or animal handling, prepares the this compound solution (dissolved in 0.9% saline) and the placebo (0.9% saline). The solutions are placed in coded vials (e.g., Solution A, Solution B).
-
Randomization: Animals are randomly assigned to the treatment groups using a computer-generated randomization sequence.
-
Blinding: The experimenters responsible for drug administration, stress induction, and behavioral testing are blinded to the treatment allocation. The code linking the vials to the treatment groups is revealed only after the completion of data analysis.
4. Chronic Unpredictable Stress (CUS) Protocol (4 weeks): Animals in the CUS groups are subjected to a varying sequence of mild stressors, one per day, for 28 consecutive days. Stressors include:
-
Stroboscopic illumination (2 hours)
-
Tilted cage (45°, 3 hours)
-
Food and water deprivation (12 hours)
-
Reversed light/dark cycle
-
Cage change (soiled cage, 2 hours)
-
White noise (90 dB, 1 hour)
-
Forced swim (10 minutes, 25°C)
5. Drug Administration: this compound (10 mg/kg, intraperitoneally) or placebo is administered daily for the last 14 days of the CUS protocol.
6. Behavioral Assessments (Conducted in the final week):
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression. Rats are presented with two bottles, one containing 1% sucrose solution and the other containing water. Preference is calculated as (sucrose intake / total fluid intake) x 100.
-
Forced Swim Test (FST): To assess behavioral despair. Rats are placed in a cylinder of water for 6 minutes. The duration of immobility in the last 4 minutes is recorded.
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. The total distance traveled and the time spent in the center of the arena are recorded over a 5-minute period.
Comparative Data Summary
The following table presents hypothetical data from the described study, illustrating the potential outcomes.
| Parameter | Control + Placebo | CUS + Placebo | CUS + this compound |
| Sucrose Preference (%) | 85 ± 5 | 55 ± 7 | 78 ± 6# |
| Immobility Time in FST (s) | 60 ± 10 | 150 ± 15 | 75 ± 12# |
| Total Distance in OFT (m) | 30 ± 4 | 28 ± 5 | 31 ± 4 |
| Time in Center of OFT (s) | 25 ± 3 | 12 ± 2* | 22 ± 4# |
*p < 0.05 compared to Control + Placebo; #p < 0.05 compared to CUS + Placebo. Data are presented as mean ± standard deviation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying mechanism of this compound, the following diagrams are provided.
References
- 1. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cholinomimetic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of subchronic this compound on dopamine release in the ventral striatum and on immobility in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cardiovascular Safety of Minaprine in Comparison to Tricyclic Antidepressants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cardiovascular safety profiles of the atypical antidepressant Minaprine and the traditional tricyclic antidepressants (TCAs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, methodologies, and mechanistic insights.
Executive Summary
Tricyclic antidepressants have long been associated with a significant risk of cardiotoxicity, a major concern in clinical practice. This guide presents evidence demonstrating that this compound exhibits a superior cardiovascular safety profile, lacking the adverse effects commonly observed with TCAs. A key clinical study directly comparing this compound to the TCA amitriptyline found that while amitriptyline significantly increased heart rate and the PR interval on an electrocardiogram (ECG), this compound had no discernible effect on these cardiovascular parameters.[1] This fundamental difference is attributed to their distinct pharmacological mechanisms.
Comparative Analysis of Cardiovascular Effects
The following tables summarize the quantitative data on the cardiovascular effects of this compound and TCAs, with a focus on amitriptyline as a representative of the class.
Table 1: Effects on Heart Rate
| Drug | Dosage | Study Population | Change in Heart Rate (beats per minute) | Reference |
| This compound | 100-300 mg/day | Patients with major depression | No significant change reported | [1] |
| Amitriptyline | 150 mg/day | Patients with major depression | Significant increase | [1] |
| Amitriptyline | 150 mg/day | Patients with major depression | Increase from 78.1 to 93.6 bpm over 14 days |
Table 2: Effects on Electrocardiogram (ECG) Intervals
| Drug | Dosage | Study Population | Change in PR Interval | Change in QRS Duration | Change in QTc Interval | Reference |
| This compound | 100-300 mg/day | Patients with major depression | No significant change reported | No significant change reported | No significant change reported | [1] |
| Amitriptyline | 150 mg/day | Patients with major depression | Significant increase | Potential for prolongation | Potential for prolongation | [1] |
Mechanisms of Action and Cardiovascular Implications
The differing cardiovascular safety profiles of this compound and TCAs stem from their distinct interactions with cardiac ion channels and receptors.
Tricyclic Antidepressants: A Profile of Cardiotoxicity
The cardiotoxic effects of TCAs are primarily due to three mechanisms:
-
Sodium Channel Blockade: TCAs bind to and block fast sodium channels in the myocardium, which slows the conduction of the cardiac action potential. This is reflected in a prolongation of the QRS duration on the ECG and can lead to life-threatening arrhythmias.
-
Potassium Channel Blockade: TCAs can also inhibit potassium channels, which delays cardiac repolarization and leads to a prolongation of the QT interval. This increases the risk of a dangerous arrhythmia known as Torsades de Pointes.
-
Anticholinergic (Muscarinic Receptor Blockade) and Alpha-Adrenergic Blockade: These actions contribute to side effects such as tachycardia (increased heart rate) and orthostatic hypotension (a drop in blood pressure upon standing).
This compound: A Safer Pharmacological Profile
In contrast to TCAs, this compound's mechanism of action does not significantly involve the cardiac channels and receptors implicated in cardiotoxicity. This compound primarily acts as a serotonin and dopamine reuptake inhibitor and has weak, if any, affinity for sodium channels, potassium channels, muscarinic, and alpha-adrenergic receptors. This pharmacological profile underlies its observed cardiovascular safety.
Experimental Protocols for Cardiovascular Safety Assessment
The evaluation of cardiovascular safety is a critical component of drug development, guided by international regulatory standards such as the ICH S7A and S7B guidelines. A typical workflow for assessing the cardiovascular risk of a new chemical entity (NCE) is outlined below.
Preclinical In Vitro and In Vivo Assessment
Experimental Protocol: Preclinical Cardiovascular Safety Screening
-
In Vitro hERG Channel Assay:
-
Objective: To assess the potential of the NCE to block the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Methodology: Patch-clamp electrophysiology is performed on cells stably expressing the hERG channel. The concentration-response relationship for channel blockade is determined.
-
-
In Vivo Cardiovascular Telemetry in a Non-Rodent Species (e.g., Beagle Dog):
-
Objective: To evaluate the effects of the NCE on ECG parameters, heart rate, and blood pressure in a conscious, freely moving animal model.
-
Methodology:
-
Animals are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Following a recovery period, a baseline recording is established.
-
The NCE is administered at multiple dose levels, and data is collected continuously for a specified period.
-
Data is analyzed for changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcB).
-
-
Clinical Evaluation
Experimental Protocol: Thorough QT/QTc Study (Phase 1)
-
Objective: To definitively assess the effect of a drug on the QT interval in humans.
-
Methodology:
-
A randomized, double-blind, placebo- and positive-controlled crossover study is conducted in healthy volunteers.
-
Participants receive the investigational drug at therapeutic and supratherapeutic doses, a placebo, and a positive control known to prolong the QT interval.
-
Intensive ECG monitoring is performed at predefined time points corresponding to peak plasma concentrations of the drug.
-
The change in QTc from baseline is calculated and compared between treatment groups.
-
Conclusion
The available evidence strongly indicates that this compound possesses a superior cardiovascular safety profile compared to tricyclic antidepressants. Its mechanism of action, which avoids significant interaction with cardiac ion channels and receptors, translates to a lack of the adverse cardiovascular effects commonly associated with TCAs. For researchers and drug development professionals, this compound serves as an example of a psychotropic agent with a favorable cardiovascular risk-benefit profile, highlighting the importance of targeted pharmacological design in minimizing off-target toxicities. Further research should continue to explore the long-term cardiovascular safety of newer antidepressants to ensure optimal patient outcomes.
References
A Comparative Analysis of the Cholinomimetic Activities of Minaprine and its Metabolite SR 95070B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholinomimetic activities of the antidepressant drug Minaprine and its primary metabolite, SR 95070B. The analysis is based on available in vitro and in vivo experimental data, offering insights into their mechanisms of action and potential therapeutic applications.
Executive Summary
This compound and its metabolite, SR 95070B, exhibit cholinomimetic properties, primarily mediated through a selective affinity for M1 muscarinic acetylcholine receptors.[1] In vitro studies demonstrate their ability to displace M1-selective radioligands, while in vivo experiments in rodent models confirm their functional cholinomimetic effects, including the reversal of cognitive deficits and potentiation of cholinergic responses.[1] These findings suggest the potential of this compound as a therapeutic agent for conditions associated with cholinergic deficits, such as senile dementias.[1]
Data Presentation
In Vitro Receptor Binding Affinity
Quantitative data (IC50 or Ki values) for the binding of this compound and SR 95070B to muscarinic receptor subtypes were not available in the reviewed literature. However, qualitative descriptions from radioligand binding assays are summarized below.
| Compound | Target | Radioligand | Tissue | Finding |
| This compound | M1 Muscarinic Receptor | [3H]-pirenzepine | Rat Cortex and Hippocampus | Selectively displaced the radioligand |
| SR 95070B | M1 Muscarinic Receptor | [3H]-pirenzepine | Rat Cortex and Hippocampus | Selectively displaced the radioligand |
| This compound | Muscarinic Receptors (non-M1) | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | Weakly inhibited binding |
| SR 95070B | Muscarinic Receptors (non-M1) | [3H]-N-methylscopolamine | Rat Cerebellum, Heart, Salivary Glands; Guinea-pig Ileum | Weakly inhibited binding |
In Vivo Cholinomimetic Activities
The following table summarizes the observed in vivo effects of this compound and SR 95070B in rodent models.
| Experimental Model | Species | Compound(s) | Administration Route | Observed Effect |
| Pirenzepine-induced Rotations | Mice | This compound, SR 95070B | Intraperitoneal, Oral | Antagonized rotations |
| Atropine-induced Mydriasis | Mice | This compound | Not specified | Antagonized mydriasis |
| Oxotremorine-induced Tremors | Mice | This compound, SR 95070B | Not specified | Potentiated tremorigenic effect |
| Scopolamine-induced Passive Avoidance Deficit | Rats | This compound, SR 95070B | Parenteral, Oral | Antagonized the deficit |
| Social Memory Test | Rats | This compound, SR 95070B | Parenteral, Oral | Enhanced short-term retention |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity of this compound and SR 95070B for muscarinic receptor subtypes.
General Protocol (based on typical [3H]-pirenzepine and [3H]-N-methylscopolamine binding assays):
-
Tissue Preparation: Cortical, hippocampal, cerebellar, heart, and salivary gland tissues from rats, and ileum from guinea pigs are dissected and homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended.
-
Binding Reaction: The membrane suspension is incubated with a fixed concentration of the radioligand ([3H]-pirenzepine for M1 receptors or [3H]-N-methylscopolamine for non-selective muscarinic receptors) in the absence or presence of increasing concentrations of the competitor compounds (this compound or SR 95070B).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curves.
Pirenzepine-Induced Rotational Model
Objective: To assess the central M1 muscarinic antagonistic activity of the compounds.
Protocol:
-
Animal Model: Male mice are used.
-
Drug Administration: Pirenzepine is injected directly into the striatum of one hemisphere of the brain. This compound or SR 95070B is administered systemically (intraperitoneally or orally) prior to the pirenzepine injection.
-
Behavioral Observation: The animals are placed in a circular arena, and the number of contralateral (away from the lesioned side) rotations is counted for a defined period.
-
Data Analysis: The ability of this compound and SR 95070B to reduce the number of pirenzepine-induced rotations is quantified and compared to a control group.
Scopolamine-Induced Passive Avoidance Deficit
Objective: To evaluate the ability of the compounds to reverse a cognitive deficit induced by a muscarinic antagonist.
Protocol:
-
Apparatus: A two-compartment (light and dark) passive avoidance apparatus is used.
-
Training (Acquisition Trial): A rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Drug Administration: Scopolamine is administered to induce a learning deficit. This compound or SR 95070B is given before the training trial.
-
Testing (Retention Trial): 24 hours after the training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: An increase in the latency to enter the dark compartment during the retention trial is indicative of improved memory. The effects of this compound and SR 95070B are compared to the scopolamine-treated control group.
Mandatory Visualizations
References
Minaprine versus imipramine: a comparative review of clinical efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of minaprine, a psychotropic agent, and imipramine, a tricyclic antidepressant. By examining quantitative data from comparative clinical trials, detailing experimental methodologies, and visualizing their mechanisms of action, this document aims to offer an objective resource for research and development in psychopharmacology.
Executive Summary
Clinical evidence suggests that this compound demonstrates comparable antidepressant efficacy to the established tricyclic antidepressant, imipramine. Notably, this compound may offer a more favorable side-effect profile, particularly concerning anticholinergic effects, and potentially a more rapid onset of action. This review synthesizes the findings from key double-blind, comparative studies to elucidate the therapeutic potential and tolerability of this compound in relation to imipramine.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical trials of this compound and imipramine.
Table 1: Comparison of Efficacy in Major Depressive Disorders
| Parameter | This compound | Imipramine | Study |
| Dosage | 100 mg b.i.d. | 50 mg b.i.d. | Bohacek et al., 1987[1] |
| Treatment Duration | 4 weeks | 4 weeks | Bohacek et al., 1987[1] |
| Primary Efficacy Measures | Comparable to imipramine | Comparable to this compound | Bohacek et al., 1987[1] |
| Hamilton Depression Rating Scale (HDRS) | Significant improvement | Significant improvement | Bohacek et al., 1987[1] |
| Zung Self-Rating Scale | Significant improvement | Significant improvement | Bohacek et al., 1987[1] |
| Clinical Global Impression (CGI) | Significant improvement | Significant improvement | Bohacek et al., 1987[1] |
| Onset of Action | Significantly more rapid | Slower than this compound | Bohacek et al., 1987[1] |
Table 2: Comparison of Efficacy in Dysthymic Disorders
| Parameter | This compound | Imipramine | Study |
| Dosage | 200 mg/day | 50, 75, or 100 mg/day | Salzmann & Robin, 1995[2] |
| Treatment Duration | 6 weeks | 6 weeks | Salzmann & Robin, 1995[2] |
| Primary Efficacy Measure (HDRS) | Similar efficacy to imipramine | Similar efficacy to this compound | Salzmann & Robin, 1995[2] |
Table 3: Comparative Safety and Tolerability
| Parameter | This compound | Imipramine | Study |
| Incidence of Unwanted Effects | Significantly lower | Significantly higher | Bohacek et al., 1987[1] |
| Intensity of Unwanted Effects | Significantly lower | Significantly higher | Bohacek et al., 1987[1] |
| Physician's Tolerance Rating | Better tolerated (p < 0.05) | Less tolerated | Salzmann & Robin, 1995[2] |
| Autonomic Nervous System Symptoms | Significantly fewer (p < 0.01) | More frequent | Salzmann & Robin, 1995[2] |
| Anticholinergic Effects | Reported to be relatively free of | Common | Bohacek et al., 1987[1], Salzmann & Robin, 1995[2] |
| Cardiotoxicity | Reported to be relatively free of | A known risk | General knowledge |
| Drowsiness | Reported to be relatively free of | Common | General knowledge |
| Weight Gain | Reported to be relatively free of | Common | General knowledge |
Experimental Protocols
The clinical trials cited in this review employed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for the key assessments used.
Study Design: Double-Blind, Randomized, Multicenter Trials
The comparative studies were designed as double-blind, randomized, multicenter trials to minimize bias.[1][2]
-
Double-Blind: Neither the patients nor the investigators knew which treatment was being administered.
-
Randomized: Patients were randomly assigned to receive either this compound or imipramine.
-
Multicenter: The trials were conducted at multiple locations to ensure a diverse patient population and increase the generalizability of the results.
Patient Population
-
Inclusion Criteria: Patients diagnosed with major depressive disorders or dysthymic disorders according to the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III).[1][2]
-
Exclusion Criteria: Specific exclusion criteria were applied to ensure patient safety and the homogeneity of the study group. These typically include other severe psychiatric or medical conditions, substance abuse, and contraindications to the study medications.
Assessment Instruments
The HDRS is a clinician-administered scale used to assess the severity of depressive symptoms.
-
Administration: A trained clinician conducts a semi-structured interview with the patient to rate the severity of 17 to 21 items related to depression over the past week.
-
Scoring: Each item is rated on a 3- or 5-point scale. The total score provides a quantitative measure of depression severity.
-
Interpretation: Higher scores indicate more severe depression. A significant decrease in the HDRS score from baseline is indicative of treatment efficacy.
This is a 20-item self-report questionnaire where patients rate the frequency of their depressive symptoms.
-
Administration: Patients complete the questionnaire themselves, indicating how often they have experienced each symptom over the past several days.
-
Scoring: Each item is scored on a 4-point scale. The raw scores are converted to a percentage, with higher percentages indicating greater depressive symptomatology.
The CGI is a 3-item scale used by the clinician to provide a global assessment of the patient's illness severity, improvement over time, and the efficacy of the treatment.
-
Severity of Illness (CGI-S): The clinician rates the patient's current illness severity on a 7-point scale, from 1 (normal) to 7 (among the most extremely ill).
-
Global Improvement (CGI-I): The clinician rates how much the patient's illness has improved or worsened compared to baseline on a 7-point scale, from 1 (very much improved) to 7 (very much worse).
-
Efficacy Index (CGI-E): This component assesses the therapeutic effect of the treatment in relation to the side effects.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and imipramine are attributed to their modulation of neurotransmitter systems in the brain.
This compound Signaling Pathway
This compound's mechanism of action is multifaceted, involving both the serotonergic and dopaminergic systems.[3][4][5] It acts as a serotonin and dopamine reuptake inhibitor and also functions as a reversible inhibitor of monoamine oxidase-A (MAO-A).[3][4][5] This dual action leads to an increase in the synaptic availability of both serotonin and dopamine.
Imipramine Signaling Pathway
Imipramine, a classic tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[6][7][8][9] This enhances neurotransmission and is believed to be the primary basis for its antidepressant effects.
Experimental Workflow for Comparative Clinical Trials
The logical flow of a typical comparative clinical trial for antidepressant efficacy is outlined below.
Conclusion
The available clinical data indicates that this compound is an effective antidepressant with an efficacy comparable to that of imipramine. Its primary advantages appear to be a more rapid onset of action and a superior safety and tolerability profile, with a lower incidence of anticholinergic and other side effects. These characteristics suggest that this compound could be a valuable alternative in the treatment of depressive disorders, particularly for patients who are sensitive to the side effects of tricyclic antidepressants. Further research, including larger head-to-head trials and long-term studies, would be beneficial to more definitively establish its place in the therapeutic armamentarium.
References
- 1. integrationacademy.ahrq.gov [integrationacademy.ahrq.gov]
- 2. 10.25. Clinical Global Impressions scale (CGI) — CamCOPS 2.4.23 documentation [camcops.readthedocs.io]
- 3. psychology-tools.com [psychology-tools.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical global impression - Wikipedia [en.wikipedia.org]
- 7. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. statisticssolutions.com [statisticssolutions.com]
- 9. reference.medscape.com [reference.medscape.com]
A Comparative Analysis of Minaprine and d-amphetamine on Rotational Behavior in Unilateral Striatal Lesion Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Minaprine and d-amphetamine on rotational behavior in animal models with unilateral striatal lesions, a key preclinical paradigm for assessing dopaminergic function and potential therapeutic interventions for neurological disorders such as Parkinson's disease.
Introduction
Unilateral lesioning of the striatum, typically using the neurotoxin 6-hydroxydopamine (6-OHDA), creates an animal model with a profound imbalance in the nigrostriatal dopamine system. This imbalance leads to characteristic rotational behavior when the animals are challenged with dopaminergic agents. The direction and magnitude of this rotation provide valuable insights into the mechanism of action of the tested compounds. This guide contrasts the effects of this compound, a psychotropic agent with antidepressant and dopaminergic properties, and d-amphetamine, a classical psychostimulant and dopamine-releasing agent. A key finding is that this compound induces contralateral (away from the lesion) turning, whereas d-amphetamine elicits ipsilateral (towards the lesion) rotations, indicating distinct pharmacological mechanisms.
Comparative Data on Rotational Behavior
| Feature | This compound | d-amphetamine |
| Direction of Rotation | Contralateral (away from the lesioned side) | Ipsilateral (towards the lesioned side) |
| Proposed Primary Mechanism | Direct or indirect stimulation of supersensitive dopamine receptors on the lesioned side. | Dopamine release from remaining presynaptic terminals on the intact side. |
| Typical Effective Dose Range (Rodent Models) | Not extensively documented for rotational behavior; effects are likened to apomorphine (approx. 0.05-0.5 mg/kg, s.c.). | 2.5 - 5.0 mg/kg, i.p.[1] |
| Onset of Action | Likely rapid, similar to direct dopamine agonists. | Dependent on dopamine release, typically within minutes. |
| Duration of Action | Moderate, dependent on drug metabolism. | Relatively long-lasting, can persist for over an hour.[2] |
Disclaimer: The dose ranges and specific quantitative effects can vary significantly between studies due to differences in lesion severity, animal strain, and specific experimental protocols. The data presented here are for illustrative purposes.
Experimental Protocols
The unilateral striatal lesion model is a cornerstone for studying the effects of dopaminergic drugs on motor behavior. Below is a generalized protocol for the key experimental procedures.
Unilateral 6-OHDA Lesioning
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are commonly used.
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the target brain region.
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum itself.[1] The coordinates for the injection are determined from a stereotaxic atlas. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine reuptake inhibitor (e.g., desipramine).
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia and supportive care. Behavioral testing is typically conducted 2-3 weeks after surgery to allow for the stabilization of the lesion.
Assessment of Rotational Behavior
-
Habituation: Animals are placed in a circular arena (rotometer) and allowed to habituate for a short period.
-
Drug Administration: The test compound (this compound or d-amphetamine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: An automated system tracks the animal's movements, recording the number of full 360-degree rotations in both the ipsilateral and contralateral directions over a set period (e.g., 60-90 minutes).
-
Data Analysis: The net rotational score (ipsilateral rotations - contralateral rotations, or vice versa) is calculated to determine the direction and magnitude of the drug-induced turning.
Visualizing the Mechanisms and Workflow
To better understand the underlying signaling pathways and the experimental process, the following diagrams have been generated using Graphviz.
Experimental workflow for inducing and assessing rotational behavior.
Signaling pathways for drug-induced rotational behavior.
Conclusion
This compound and d-amphetamine induce distinct and opposing rotational behaviors in the unilateral 6-OHDA lesion model. This compound's contralateral turning suggests a mechanism involving the stimulation of supersensitive postsynaptic dopamine receptors on the lesioned side, a characteristic shared with direct dopamine agonists. In contrast, d-amphetamine's ipsilateral rotation is consistent with its action as a dopamine-releasing agent, acting on the remaining presynaptic terminals of the intact hemisphere. This fundamental difference underscores the utility of the rotational model in elucidating the mechanisms of action of novel psychoactive compounds and their potential as therapeutics for dopamine-related disorders. Further dose-response studies directly comparing this compound and d-amphetamine would be invaluable for a more precise quantitative assessment of their relative potencies and efficacies in this model.
References
- 1. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors in amphetamine-induced contralateral rotation in the unilateral 6-OHDA lesion rat model during the first-week postoperative: implications for neuropathology and neural grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Minaprine Disposal
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Minaprine and associated waste materials in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance.
This compound is a psychoactive compound previously used as an antidepressant.[1][2] It is classified as harmful if swallowed and presents as an irritant.[1][3] Due to its pharmacological activity and potential hazards, this compound must be managed as a chemical waste stream through institutional Environmental Health & Safety (EHS) protocols.
Hazard Identification and Chemical Properties
Before handling, it is crucial to be aware of the hazards associated with this compound. The primary routes of exposure are ingestion and inhalation of dust.
| Property | Data | Reference |
| GHS Hazard Statement | H302: Harmful if swallowed | [3] |
| Signal Word | Warning | [3] |
| Primary Hazards | Irritant, Acute Oral Toxicity | [1][3] |
| CAS Number | 25905-77-5 | [3] |
| Molecular Formula | C₁₇H₂₂N₄O | [1] |
| Molecular Weight | 298.4 g/mol | [1] |
| Appearance | Solid (Fine buff-colored needles) | [4] |
| Solubility | Insoluble in water. Soluble in hot ethanol and chloroform. | [4] |
Core Disposal Principle: No Drain or Trash Disposal
Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or solid waste trash bins.[5][6][7] Improper disposal can lead to environmental contamination and poses a risk to public health.[6][8] All this compound waste is considered chemical waste and must be collected for disposal by a licensed hazardous waste management vendor, coordinated through your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of pure this compound, contaminated labware, and solutions containing this compound.
Experimental Protocol: Waste Handling and Segregation
-
Objective: To safely collect, segregate, and store this compound waste for final disposal.
-
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated, sealable, and chemically compatible waste container (e.g., HDPE or glass bottle with screw cap).
-
Hazardous waste labels (provided by EHS).
-
Waste segregation bins.
-
-
Methodology:
-
Step 1: Wear Appropriate Personal Protective Equipment (PPE).
-
Before handling this compound waste, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
-
Step 2: Segregate this compound Waste at the Point of Generation.
-
Solid Waste: Collect unused or expired pure this compound powder, contaminated weigh boats, and contaminated gloves or wipes in a designated, robust, sealable plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a glass or HDPE bottle with a secure screw cap). Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of immediately into a designated sharps container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and treated as liquid this compound waste.[9] Once triple-rinsed, the container can be managed as non-hazardous laboratory glass or plastic, with the label defaced.[9]
-
-
Step 3: Label the Waste Container.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and total volume/mass.
-
The date of accumulation (the date the first waste was added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Step 4: Store Waste Securely.
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin in a ventilated cabinet.
-
Ensure the storage location is secure and away from incompatible materials.
-
-
Step 5: Arrange for Disposal.
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with all necessary information from the waste label. Do not move hazardous waste outside of the laboratory; trained EHS personnel will handle transportation.[9]
-
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the towels with water to dampen the powder.
-
Carefully wipe up the spill from the outside in.
-
Place all contaminated materials into the designated this compound solid waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill or Spill Involving Vapors:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound [drugfuture.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
